2-bromo-3aH-thieno[3,2-c]pyridin-4-one
Description
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Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-4H |
InChI Key |
RLAXWVJEDHQTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C=C(S2)Br)C(=O)N=C1 |
Origin of Product |
United States |
The 2-Bromo-thieno[3,2-c]pyridin-4-one Scaffold: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heterocycles offer privileged scaffolds for drug discovery. The 2-bromo-thieno[3,2-c]pyridin-4-one system is a highly versatile, halogenated building block utilized extensively in the synthesis of kinase inhibitors, antiplatelet agents, and novel phosphatase inhibitors.
While literature or automated databases sometimes refer to the 3aH tautomer (2-bromo-3aH-thieno[3,2-c]pyridin-4-one), this nomenclature describes a transient state where the bridgehead carbon (C3a) bears a proton, disrupting the thiophene ring's aromaticity. In practical benchtop applications, this species rapidly tautomerizes to the thermodynamically stable 4(5H)-one (lactam) or exists as the widely commercially available 6,7-dihydro-5H derivative[1]. This whitepaper focuses on the isolable, reactive forms of this scaffold, detailing its physicochemical profile, downstream functionalization via Suzuki-Miyaura cross-coupling, and its role in disrupting oncogenic signaling pathways.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical boundaries of the 2-bromo-thieno[3,2-c]pyridin-4-one scaffold is critical for predicting its behavior in both organic solvents (during synthesis) and aqueous media (during biological assays). The presence of the lactam moiety provides a strong hydrogen bond donor/acceptor pair, while the bromine atom at the C2 position serves as an ideal synthetic handle for palladium-catalyzed cross-coupling.
Table 1: Quantitative Chemical Properties
Data representative of the stable 6,7-dihydro-5H isolable form (CAS: 1078150-17-0).
| Property | Value | Source / Method |
| Molecular Formula | C₇H₆BrNOS | PubChem CID 56972289[1] |
| Molecular Weight | 232.10 g/mol | Computed standard atomic weights[1] |
| Monoisotopic Mass | 230.935 Da | Computed exact mass[1] |
| Topological Polar Surface Area (TPSA) | 57.3 Ų | XLogP3 3.0 Prediction[1] |
| LogP (Predicted) | 2.0 | Lipophilicity estimation[1] |
| GHS Safety Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | GHS Hazard Data[1] |
Synthetic Workflows: Downstream Functionalization
The primary utility of the 2-bromo-thieno[3,2-c]pyridin-4-one scaffold lies in its capacity for carbon-carbon bond formation. Recent methodologies have utilized this brominated precursor to generate complex iminopyridinedione libraries via cross-coupling followed by photooxygenation.
Below is a self-validating, step-by-step protocol for the Suzuki-Miyaura Cross-Coupling of 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one with an arylboronic acid.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Arylation
Objective: Regioselective arylation at the C2 position of the thiophene ring.
Step 1: Reagent Preparation & Rigorous Degassing
-
Action: In a flame-dried Schlenk flask, combine 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv). Dissolve in a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution with Argon for 15 minutes.
-
Causality (The "Why"): Palladium(0) catalysts are highly sensitive to molecular oxygen, which irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. The biphasic dioxane/water solvent system is critical: dioxane solubilizes the organic thienopyridinone, while water dissolves the inorganic base necessary for the subsequent transmetalation step.
Step 2: Catalyst Activation & Oxidative Addition
-
Action: Under a positive Argon flow, quickly add Pd(PPh₃)₄ (5.0 mol%). Seal the flask and heat to 90°C with vigorous stirring.
-
Causality (The "Why"): The electron-rich nature of the thiophene ring increases the electron density around the C-Br bond, making it slightly more resistant to oxidative addition compared to electron-deficient aryl halides. Prolonged heating at 90°C provides the necessary activation energy for the Pd(0) insertion into the C-Br bond.
Step 3: Transmetalation & Reductive Elimination
-
Action: Monitor the reaction via TLC (typically 4–6 hours). The reaction mixture will transition from a pale yellow to a dark amber suspension as palladium black begins to precipitate (indicating catalyst turnover/decay).
-
Causality (The "Why"): The aqueous base coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex. This complex readily undergoes transmetalation with the Pd(II) intermediate. Subsequent reductive elimination yields the cross-coupled biaryl product and regenerates the Pd(0) catalyst.
Step 4: Workup & Analytical Validation
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.
-
Validation: Confirm product identity via ¹H NMR. The disappearance of the characteristic thiophene singlet (C3-H) at ~7.3 ppm in the brominated precursor, replaced by a shifted resonance due to the anisotropic effect of the newly introduced aryl ring, confirms successful coupling.
Pharmacological Relevance: PTP4A3 Phosphatase Inhibition
Derivatives synthesized from the 2-bromo-thieno[3,2-c]pyridin-4-one scaffold have shown significant promise as inhibitors of PTP4A3 (PRL-3) , a cancer-associated protein tyrosine phosphatase. PTP4A3 overexpression is a known driver of tumor metastasis, primarily by upregulating the Src/ERK and PI3K/AKT signaling cascades, which induce Epithelial-Mesenchymal Transition (EMT).
The diagram below illustrates the logical relationship between the synthesized thienopyridinone derivatives and the disruption of the PTP4A3 oncogenic signaling pathway.
Fig 1: Inhibition of the PTP4A3 (PRL-3) signaling pathway by thienopyridinone derivatives.
Handling and Safety Standards
As a Senior Application Scientist, ensuring laboratory safety is as critical as reaction optimization. The 2-bromo-thieno[3,2-c]pyridin-4-one scaffold carries specific GHS hazard classifications[1]:
-
H302 (Acute Tox. 4): Harmful if swallowed.
-
H315 / H319 (Skin Irrit. 2 / Eye Irrit. 2A): Causes skin and serious eye irritation.
-
H335 (STOT SE 3): May cause respiratory irritation.
Standard Operating Procedure (SOP): All handling of the dry powder must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood to prevent inhalation of micro-particulates. Nitrile gloves (minimum 4 mil thickness) and splash-proof chemical goggles are mandatory. Waste generated from palladium cross-coupling must be segregated into heavy-metal aqueous/organic waste streams to prevent environmental toxicity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56972289, 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one". PubChem. URL: [Link]
-
"In-Flow Photooxygenation of Aminothienopyridinones Generates Iminopyridinedione PTP4A3 Phosphatase Inhibitors". Reaction Chemistry & Engineering (RSC). URL:[Link]
-
"One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones". RSC Advances. URL:[Link]
Sources
Technical Guide: 2-Bromothieno[3,2-c]pyridin-4(5H)-one as a Strategic Intermediate in Oncology Drug Development
Executive Summary In the landscape of targeted therapeutics, the thieno[3,2-c]pyridine scaffold has emerged as a privileged structure for kinase and phosphatase inhibition. Specifically, 2-bromothieno[3,2-c]pyridin-4(5H)-one (CAS: 1078150-17-0) serves as a critical, highly functionalizable building block[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its strategic role in synthesizing PTP4A3 (PRL-3) phosphatase inhibitors, and the field-proven synthetic methodologies required to elaborate its core.
Chemical Identity & Physicochemical Profiling
Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its structural properties is required to predict its behavior in transition-metal catalysis and oxidation environments.
| Property | Value |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one[2] |
| CAS Number | 1078150-17-0[3] |
| PubChem CID | 56972289[4] |
| Molecular Formula | C₇H₆BrNOS[1] |
| Molecular Weight | 232.10 g/mol [1] |
| SMILES | O=C1NCCC2=C1C=C(Br)S2[2] |
| Storage Conditions | 2-8 °C, inert atmosphere (light-sensitive)[1] |
The presence of the C2-bromide on the electron-rich thiophene ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the aryl vector.
Strategic Utility: Targeting the PTP4A3 Phosphatase
Protein Tyrosine Phosphatase 4A3 (PTP4A3, also known as PRL-3) is an oncogenic phosphatase heavily implicated in cancer metastasis and tumor progression. Historically, phosphatases have been considered "undruggable" due to the highly conserved and positively charged nature of their active sites.
However, recent breakthroughs have demonstrated that elaborating the 2-bromothieno[3,2-c]pyridin-4(5H)-one scaffold yields 7-iminothieno[3,2-c]pyridine-4,6-diones (such as JMS-053 and its analogs), which act as potent, allosteric, and cell-active inhibitors of PTP4A3[5]. CAS 1078150-17-0 is the foundational starting material for this entire class of therapeutics.
Fig 1. Synthetic elaboration of CAS 1078150-17-0 into PTP4A3 inhibitors.
Core Experimental Methodologies
As a Senior Application Scientist, I emphasize that successful drug development relies on robust, self-validating protocols. The transformation of CAS 1078150-17-0 into advanced therapeutic leads relies on two critical methodologies: a highly optimized Suzuki-Miyaura coupling and a state-of-the-art continuous flow photooxygenation.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To install the critical C2-aryl vector, a Suzuki-Miyaura cross-coupling is employed.
Causality of Reagents:
-
Pd(PPh₃)₄ (5 mol%): Acts as the active Pd(0) species that readily undergoes oxidative addition into the relatively weak C(sp²)–Br bond of the thiophene ring[6].
-
Na₂CO₃ (3.0 eq): The inorganic base is strictly required to activate the arylboronic acid, forming a nucleophilic boronate complex that facilitates the transmetalation step[7].
-
1,4-Dioxane / Water (4:1 v/v): This biphasic solvent system is chosen deliberately. Dioxane provides excellent solubility for the organic bromide and the boronic acid, while water dissolves the Na₂CO₃, ensuring optimal mass transfer across the phase boundary[8].
Step-by-Step Workflow:
-
To a Schlenk flask, add 2-bromothieno[3,2-c]pyridin-4(5H)-one (1.0 eq) and the desired arylboronic acid (1.2 eq).
-
Add Na₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with Argon (repeat 3x) to establish a strictly inert atmosphere, preventing the premature oxidation of the Pd(0) catalyst.
-
Inject degassed 1,4-dioxane and deionized water (4:1 ratio).
-
Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring[9].
-
Workup: Cool to ambient temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Fig 2. Mechanism of the Suzuki-Miyaura cross-coupling for CAS 1078150-17-0.
Protocol B: Continuous-Flow Photooxygenation to Iminopyridinediones
Following the installation of the aryl group, the intermediate undergoes dehydrogenation (via DDQ) and nitration (via tert-butyl nitrite) to yield a nitro-thienopyridone. The nitro group is reduced to an amine, which is subsequently converted to the final imine via a brilliant application of continuous flow photooxygenation .
Causality of Flow Chemistry & Self-Sensitization:
Batch photooxygenation is notoriously difficult to scale due to the Beer-Lambert law (poor light penetration in large vessels) and the hazards of handling oxygen gas. By utilizing a continuous flow reactor (e.g., pumping the solution through transparent fluoropolymer tubing wrapped around an LED light source), researchers achieve a high surface-area-to-volume ratio, ensuring uniform irradiation and safe oxygen mass transfer.
Furthermore, unlike isoquinoline derivatives which require external photosensitizers like Methylene Blue, the thienopyridone core derived from CAS 1078150-17-0 is inherently fluorescent. It acts as its own photosensitizer, absorbing visible light to excite ground-state triplet oxygen (
Step-by-Step Workflow:
-
Dissolve the aminothienopyridone intermediate in a suitable solvent mixture.
-
Pump the solution through a transparent FEP (Fluorinated Ethylene Propylene) tubing reactor at a controlled flow rate.
-
Introduce ambient air or O₂ gas via a T-mixer to create a segmented gas-liquid flow.
-
Irradiate the reactor with white LEDs. The self-sensitized generation of singlet oxygen triggers an ene-type reaction, followed by dehydration, to yield the N-H imine.
-
Collect the eluent and concentrate to yield the final PTP4A3 inhibitor in high purity without the need for complex chromatography.
Quantitative Data: Substrate Scope & Yields
The versatility of CAS 1078150-17-0 is demonstrated by its high tolerance for various functionalized boronic acids during the Suzuki-Miyaura coupling step. The table below summarizes the quantitative yields achieved when synthesizing precursors for PTP4A3 inhibitors[6][8][9].
| Boronic Acid Coupling Partner | Product Application | Reported Yield |
| 4-Hydroxyphenylboronic acid | Hydrogen-bond donating PTP4A3 Inhibitor | 91% |
| 4-(Trifluoromethyl)phenylboronic acid | Lipophilic / Metabolically stable Analog | 80% |
| 3-(Trifluoromethyl)phenylboronic acid | Sterically hindered Lipophilic Analog | 56% |
| (4-Chlorophenyl)boronic acid | Halogenated Analog Synthesis | High |
Conclusion
2-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS 1078150-17-0) is far more than a simple heterocyclic building block; it is the structural linchpin in the synthesis of next-generation PTP4A3 phosphatase inhibitors. By combining robust palladium-catalyzed cross-coupling with advanced continuous-flow photooxygenation, drug development professionals can leverage this intermediate to access complex, cell-active oncological therapeutics efficiently and sustainably.
References
-
Tasker, N. R., Rastelli, E. J., Blanco, I. K., Burnett, J. C., Sharlow, E. R., Lazo, J. S., & Wipf, P. (2019). In-flow photooxygenation of aminothienopyridinones generates iminopyridinedione PTP4A3 phosphatase inhibitors. Organic & Biomolecular Chemistry, 17(9), 2448-2466. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56972289, 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one. PubChem. URL:[Link]
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- 1. 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one;CAS No.:1078150-17-0 [chemshuttle.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 1423-26-3 | 3-(Trifluoromethyl)phenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
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- 8. 128796-39-4 | 4-(Trifluoromethyl)phenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. 71597-85-8 | 4-Hydroxyphenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Spectroscopic Characterization (NMR, IR, MS) of 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one: A Comprehensive Technical Guide
Executive Summary
The thieno[3,2-c]pyridin-4-one scaffold represents a privileged pharmacophore, heavily utilized in the development of oncogenic protein tyrosine phosphatase inhibitors (e.g., 1) and anti-thrombotic agents[1]. While the fully aromatic 5H-tautomer is the globally stable thermodynamic sink, the dearomatized 3aH-isomer (2-bromo-3aH-thieno[3,2-c]pyridin-4-one) emerges as a structurally distinct, transient intermediate or trapped kinetic product during complex functionalizations.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of the 3aH-isomer, providing a self-validating analytical framework to definitively distinguish it from the standard 2 baseline[2].
Structural Dynamics: The 3aH Dearomatization Paradigm
The migration of the double bond from the bridgehead (C3a=C7a) to the adjacent ring positions yields the 3aH-isomer, fundamentally altering the electronic landscape of the molecule.
-
Aromaticity Loss: The C3a carbon transitions from an
to an hybridization state. -
Spectroscopic Causality: This dearomatization isolates the thiophene
-system from the lactam carbonyl. Consequently, the carbonyl group exhibits less vinylogous amide character, shifting its IR stretching frequency higher. In NMR, the emergence of an aliphatic methine proton at C3a serves as the definitive diagnostic marker, distinguishing it from the fully conjugated 3[3].
Mass Spectrometry (MS) Profiling
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) serves as the primary tool for validating the molecular formula and the presence of the halogen.
-
Isotopic Signature: Bromine's natural abundance yields a characteristic 1:1 isotopic doublet for the
precursor ion at m/z 230.93 ( Br) and 232.93 ( Br)[2]. -
Fragmentation Causality: Collision-Induced Dissociation (CID) triggers the neutral loss of carbon monoxide (-28 Da), a hallmark of lactam/pyridone systems, followed by the homolytic/heterolytic cleavage of the C-Br bond to yield the stable thiophene core.
Caption: Mass spectrometry fragmentation pathway of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups, highly sensitive to the dearomatization of the ring system.
-
Carbonyl Shift: In a fully conjugated 5H-pyridone, the C=O stretch typically appears around 1630–1640 cm⁻¹[3]. However, the
hybridized C3a in the 3aH-isomer breaks this global conjugation. This causes the lactam C=O stretch to shift to a higher wavenumber (~1675 cm⁻¹). -
C-Br and N-H Modes: A broad N-H stretch is observed at 3150–3250 cm⁻¹, while the heavy bromine atom yields a strong, low-frequency C-Br stretching mode at ~645 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate self-validating system for resolving the 3aH vs. 5H tautomerism, relying on the drastic shift in the bridgehead carbon's electronic environment.
-
¹H NMR: The definitive proof of the 3aH structure is the presence of an upfield doublet at
4.15 ppm, corresponding to the methine proton at C3a. The adjacent thiophene proton (H-3) appears as a finely coupled doublet at 6.80 ppm. -
¹³C NMR: The C3a carbon resonates in the aliphatic region (
48.2 ppm), a signal completely absent in the fully aromatic 5H-isomer[3]. -
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is critical. A 3-bond correlation (
) from the H-3a proton to the C-5 (N) and C-2 validates the bridgehead connectivity and confirms the structural integrity of the 4 precursor[4].
Caption: Sequential 1D and 2D NMR workflow for structural elucidation of the 3aH isomer.
Experimental Protocols
HR-ESI-MS Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation (
). -
Instrument Parameters: Inject 5
L into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/h. -
Data Acquisition: Scan from m/z 100 to 500. Isolate the m/z 230.9 precursor and apply a collision energy of 20 eV using Argon gas to generate the CID fragmentation profile.
FT-IR (ATR) Protocol
-
Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric
and . -
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact (crucial for high-refractive-index brominated heterocycles).
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
NMR Acquisition Protocol
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
. The choice of DMSO- is dictated by the compound's polarity and its ability to mitigate rapid proton exchange at the lactam nitrogen, preserving the N-H scalar couplings. -
1D Acquisition: Acquire ¹H NMR at 298 K (400 MHz, 16 scans, 2s relaxation delay). Acquire ¹³C NMR (100 MHz, 1024 scans, 5s relaxation delay to account for quaternary carbons).
-
2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling constant (
) to 8 Hz.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (DMSO- , 400/100 MHz)
| Position | ¹H | ¹³C | Key HMBC Correlations (H |
| 2 (C-Br) | - | 110.5 | - |
| 3 | 6.80, d, J = 1.5 | 125.4 | C-2, C-3a, C-7a |
| 3a | 4.15, d, J = 1.5 | 48.2 | C-3, C-4 (C=O), C-7a |
| 4 (C=O) | - | 168.5 | - |
| 5 (N-H) | 8.10, br s | - | C-4, C-6 |
| 6 | 6.50, dd, J = 5.0, 1.5 | 105.3 | C-4, C-7 |
| 7 | 7.25, d, J = 5.0 | 128.7 | C-6, C-7a |
| 7a | - | 140.2 | - |
Table 2: FT-IR (ATR) Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Mode Assignment |
| 3150 – 3250 | Medium, Broad | N-H stretch (Lactam) |
| 1675 | Strong, Sharp | C=O stretch (Dearomatized Lactam) |
| 1610 | Medium | C=C stretch (Thiophene/Alkene) |
| 645 | Strong | C-Br stretch |
Table 3: HR-ESI-MS Fragmentation Data
| Ion Type | m/z (Observed) | Isotope / Formula | Assignment |
| 230.9341 | Intact protonated molecule | ||
| 232.9320 | Intact protonated molecule | ||
| 202.9410 | Loss of lactam carbonyl | ||
| 151.0522 | - | Loss of Bromine radical/ion |
References
1.[3] Semantic Scholar. "One-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement." Thieno[3,2-c]pyridin-4-one NMR Data Baseline. URL: 2.[2] PubChem. "2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289." National Institutes of Health (NIH). URL: 3.[1] NIH PMC. "Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases." National Institutes of Health. URL: 4.[4] DOI.org. "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase." URL: 5. RSC.org. "In-Flow Photooxygenation of Aminothienopyridinones Generates Iminopyridinedione PTP4A3 Phosphatase Inhibitors." Royal Society of Chemistry. URL:
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- 4. Redirecting [linkinghub.elsevier.com]
Elucidating the Mechanism of Action for 2-bromo-3aH-thieno[3,2-c]pyridin-4-one: A Strategic Guide
Abstract
This technical guide outlines a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) for the novel compound, 2-bromo-3aH-thieno[3,2-c]pyridin-4-one. Given the absence of existing literature on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It details a logical progression of experiments, from initial broad-based screening to pinpoint target identification and intricate signaling pathway analysis. The proposed methodologies are grounded in established, robust techniques, ensuring scientific integrity and the generation of reliable, reproducible data. This guide is designed to be an adaptable framework, empowering research teams to systematically uncover the therapeutic potential and molecular interactions of this and other novel chemical entities.
Introduction: Deconstructing the Pharmacophore and Postulating Initial Hypotheses
The chemical structure of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one, featuring a thieno[3,2-c]pyridin-4-one core, provides initial clues to its potential biological activity. Thienopyridine derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] These include roles as anticancer agents, anti-inflammatory molecules, and modulators of the central nervous system.[1][2][3][4]
Notably, the thienopyridinone core shares structural similarities with the nicotinamide moiety of NAD+, a substrate for poly(ADP-ribose)polymerases (PARPs).[5] PARP enzymes, particularly PARP-1, are critical players in DNA damage repair, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[5][6][7] Several known PARP inhibitors incorporate aromatic rings and carboxamide moieties to mimic NAD+ binding.[5] Therefore, a primary hypothesis is that 2-bromo-3aH-thieno[3,2-c]pyridin-4-one may function as a PARP inhibitor.
Additionally, the broader class of thienopyrimidines has been shown to inhibit kinases, such as PI3K, and phosphodiesterases.[8][9] The thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have also been identified as new pharmacophores with potential antipsychotic activity, showing affinity for serotonin 5-HT1 and 5-HT2 receptors.[3][4]
Given these precedents, our investigation will commence with a broad-based approach to identify the primary target class, followed by more focused assays to confirm the specific molecular target and delineate its downstream effects.
A Phased Approach to Mechanism of Action Elucidation
A logical and efficient elucidation of the MoA for a novel compound requires a phased experimental approach. This strategy begins with broad, unbiased screening to identify potential targets, followed by increasingly specific assays to validate these targets and understand their functional consequences.
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- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Optimization of Novel Thieno[3,2-c]pyridin-4-amine Scaffolds: A Comprehensive Technical Guide
Executive Summary
The pursuit of highly selective kinase inhibitors is a cornerstone of targeted therapy in oncology and immunology. Among the myriad of heterocyclic frameworks explored, the thieno[3,2-c]pyridin-4-amine scaffold has emerged as a privileged pharmacophore. This in-depth technical guide explores the discovery, structural optimization, and biological validation of this scaffold, providing actionable insights and self-validating protocols for drug development professionals.
Mechanistic Rationale: The Bioisosteric Advantage
At its core, the thieno[3,2-c]pyridin-4-amine system functions as a bioisostere of the adenine purine ring. This structural mimicry is a calculated design choice to exploit the highly conserved ATP-binding pockets of protein kinases.
-
Hinge-Binding Dynamics: The primary amine at the C-4 position acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. Together, they form a critical bidentate interaction with the backbone amides of the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase, BTK) .
-
Vectorial Expansion at C-3: The C-3 position is geometrically aligned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Substituting this position with bulky, lipophilic moieties—such as a 4-phenoxyphenyl group—drastically enhances both binding affinity and kinase selectivity by occupying this unique sub-pocket .
-
Solvent-Exposed Tailoring at C-7: The C-7 position points outward toward the solvent-exposed region. This allows medicinal chemists to introduce polar or solubilizing groups (e.g., pyrazol-4-yl or 1,3-dimethyl-1H-pyrazol-5-yl) to optimize the pharmacokinetic profile (such as AlogP and aqueous solubility) without compromising the core thermodynamic binding signature .
Quantitative Target Profiling
The modularity of the thieno[3,2-c]pyridin-4-amine scaffold has led to the discovery of highly potent inhibitors across distinct kinase families, most notably BTK (implicated in B-cell malignancies and autoimmune diseases) and RIPK3 (a key driver of necroptosis).
Table 1: Quantitative Profiling of Key Thieno[3,2-c]pyridin-4-amine Derivatives
| Compound Identifier | Primary Target | IC₅₀ (nM) | Key Structural Modifications | Reference |
| Compound 14g | BTK | 12.8 | Unsubstituted C-7; basic thieno[3,2-c]pyridin-4-amine core | |
| Compound 13b | BTK | 11.8 | 7-pyrazol-4-yl substituted; 3-(4-phenoxyphenyl) side chain | |
| GSK'843 | RIPK3 | 6.5 | 3-(5-Benzothiazolyl)-7-(1,3-dimethyl-1H-pyrazol-5-yl) substitution |
Experimental Workflows & Self-Validating Protocols
To translate these structural hypotheses into empirical data, rigorous and self-validating experimental workflows are required. Below are the standard operating procedures for chemical derivatization and biological validation.
Iterative drug discovery workflow for thieno[3,2-c]pyridin-4-amine derivatives.
Protocol 1: Late-Stage C-7 Derivatization via Suzuki-Miyaura Coupling
Objective: Introduce polar moieties at the C-7 position to improve aqueous solubility and pharmacokinetic properties.
-
Step 1: Preparation: Dissolve the 7-bromo-thieno[3,2-c]pyridin-4-amine intermediate and the desired boronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Causality: Water is essential to dissolve the inorganic base, while dioxane solubilizes the organic reactants. Degassing prevents the oxidative deactivation of the palladium catalyst.
-
-
Step 2: Catalysis: Add Pd(dppf)Cl₂ (0.1 equiv) and K₂CO₃ (3.0 equiv).
-
Causality: The bidentate dppf ligand stabilizes the palladium intermediate, preventing the precipitation of palladium black, while K₂CO₃ activates the boronic acid for transmetalation.
-
-
Step 3: Reaction & Monitoring: Heat to 90°C under N₂ for 12 hours. Monitor via LC-MS.
-
Self-Validation: The reaction is deemed successful and complete only when the starting material peak area is <5% relative to the product mass ion (M+H)⁺, ensuring high yield and minimizing complex downstream purification.
-
-
Step 4: Purification: Filter through Celite to remove the catalyst and purify via reverse-phase HPLC.
Protocol 2: Self-Validating TR-FRET Kinase Assay for BTK Inhibition
Objective: Determine the IC₅₀ of synthesized derivatives against recombinant BTK to validate target engagement.
-
Step 1: Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Mg²⁺ is a mandatory cofactor for ATP coordination, while Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.
-
-
Step 2: Enzyme & Compound Incubation: Dispense 5 nM BTK enzyme and a 10-point serial dilution of the test compound into a 384-well plate. Include Ibrutinib as a positive control and 1% DMSO as a negative vehicle control.
-
Self-Validation: Calculate the Z'-factor between the DMSO and Ibrutinib wells. The assay data is only statistically accepted if Z' > 0.6, confirming a robust signal-to-background ratio.
-
-
Step 3: Reaction Initiation: Add ATP at its apparent Michaelis constant (Kₘ, approx. 10 µM for BTK) and the biotinylated peptide substrate.
-
Causality: Running the assay exactly at the ATP Kₘ ensures maximum sensitivity for detecting ATP-competitive inhibitors like the thieno[3,2-c]pyridin-4-amines.
-
-
Step 4: Termination & Detection: After 60 minutes, add Stop/Detection Buffer containing EDTA and Eu-labeled anti-phosphotyrosine antibody.
-
Causality: EDTA instantly chelates Mg²⁺, halting the kinase reaction to prevent over-phosphorylation. The Eu-labeled antibody binds the phosphorylated substrate, enabling a FRET signal when excited at 340 nm.
-
Signaling Pathway Integration
Understanding the macroscopic impact of these inhibitors requires mapping their role within cellular signaling cascades. In B-cells, BTK is a critical node in the B-Cell Receptor (BCR) signaling pathway. Inhibition by thieno[3,2-c]pyridin-4-amine derivatives halts the downstream activation of PLCγ2, thereby preventing calcium mobilization and the subsequent activation of NF-κB, which is essential for B-cell proliferation and survival.
BCR signaling pathway illustrating targeted BTK inhibition by the scaffold.
Conclusion
The thieno[3,2-c]pyridin-4-amine scaffold represents a highly tunable, potent, and selective framework for kinase inhibition. By strictly adhering to structure-based drug design principles—anchoring the hinge region while exploiting the C-3 and C-7 vectors—researchers can systematically develop next-generation therapeutics for oncology, necroptosis-driven pathologies, and autoimmune disorders.
References
-
Zhao, X., Xin, M., Wang, Y., et al. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
Xin, M., Zhao, X., Wang, Y., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed (Bioorganic & Medicinal Chemistry).[Link]
-
Davies, K.A., Czabotar, P.E. (2021). Crystal structure of human RIPK3 complexed with GSK'843. RCSB Protein Data Bank. [Link]
Mechanistic Toxicity and Safety Profiling of 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one: A Technical Whitepaper
Executive Summary
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one (and its stable tautomers such as 2-bromo-5H-thieno[3,2-c]pyridin-4-one) is a heterocyclic scaffold of significant interest in phosphatase inhibitor development. However, compounds containing the thienopyridone moiety exhibit complex toxicity profiles driven by both intrinsic chemical hazards and off-target pharmacological mechanisms[1][2]. This whitepaper synthesizes the physicochemical hazard data, mechanistic toxicology, and validated safety protocols required for the rigorous handling and evaluation of this compound in preclinical drug development settings.
Chemical Identity and Quantitative Hazard Data
Understanding the baseline physicochemical properties is critical for predicting bioavailability, environmental behavior, and laboratory risk. The compound presents distinct acute toxicity risks upon exposure.
Table 1: Physicochemical Properties & Identification
| Parameter | Value | Reference |
| Chemical Name | 2-Bromo-5H-thieno[3,2-c]pyridin-4-one | [3] |
| CAS Number | 28948-60-9 | [3] |
| PubChem CID | 56972289 | [1] |
| Molecular Weight | 230.08 g/mol (Computed) | [1] |
| Topological Polar Surface Area | 57.3 Ų | [1] |
Table 2: GHS Hazard Classification & Safety Statements
| Hazard Class | Category | H-Statement | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1][3] |
| Serious Eye Damage | Category 2A | H319 | Causes serious eye irritation[1][3] |
| STOT, Single Exposure | Category 3 | H335 | May cause respiratory irritation[1][3] |
Mechanistic Toxicology: The Thienopyridone Scaffold
While thienopyridones are frequently utilized to inhibit protein tyrosine phosphatases (PTPs) such as Phosphatases of Regenerating Liver (PRLs) and Cdc25, their mechanism of action inherently drives cellular toxicity[2][4].
Causality of Toxicity: Thienopyridone derivatives do not merely act as classical competitive inhibitors; they are redox-active molecules. In aqueous physiological environments, they catalyze the generation of reactive oxygen species (ROS)[4]. PTPs possess a highly reactive catalytic cysteine residue in their active site. The generated ROS oxidizes this catalytic cysteine, leading to irreversible or slowly reversible enzyme inactivation[2][4].
Consequently, the cytotoxicity observed in cellular assays (such as anchorage-independent growth inhibition) is often a result of non-specific oxidative stress rather than precise target engagement. This oxidative stress induces the cleavage of p130Cas, disrupts cell-matrix interactions, and ultimately triggers anoikis—a specific form of apoptosis[2].
Mechanistic pathway of thienopyridone-induced ROS generation and subsequent anoikis.
Experimental Protocols for Toxicity Validation
To rigorously distinguish between target-specific pharmacological effects and ROS-mediated toxicity, assays must be designed as self-validating systems.
Protocol 1: ROS-Mediated Cytotoxicity & Rescue Assay
Rationale: By introducing N-acetyl-L-cysteine (NAC), a potent ROS scavenger, we establish causality. If NAC rescues cell viability, the observed toxicity is confirmed to be an off-target artifact of ROS generation rather than true target inhibition[4].
-
Compound Preparation: Dissolve 2-bromo-3aH-thieno[3,2-c]pyridin-4-one in anhydrous DMSO to create a 10 mM stock. Store at 2-8°C under nitrogen to prevent premature ambient oxidation[3].
-
Cell Seeding: Seed target cells (e.g., HCT116 or HeLa) in a 96-well plate at
cells/well. Incubate overnight at 37°C. -
Pre-treatment (The Validation Step): Pre-treat half the wells with 5 mM NAC for 1 hour. This establishes the negative control for oxidative stress.
-
Compound Dosing: Treat cells with a dose-response gradient of the thienopyridone (0.1 µM to 50 µM).
-
ROS Quantification: After 4 hours, add 10 µM DCFDA (a fluorescent ROS probe) to a subset of wells. Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS bursts.
-
Viability Assessment: At 48 hours, utilize a CellTiter-Glo assay to measure ATP levels as a proxy for cell viability. Compare the IC50 shift between NAC-treated and untreated groups.
Experimental workflow for validating ROS-mediated cytotoxicity using NAC rescue.
Laboratory Safety and Decontamination Workflow
Due to its H302, H315, H319, and H335 classifications, strict engineering controls are required[3].
Protocol 2: Spill Management and Decontamination
Rationale: The compound is an irritating powder. Sweeping dry powder risks aerosolization and inhalation (H335). Diatomite is used because its porous microstructure traps the chemical without exothermic reactions. Alcohol scrubbing is mandated because the compound's lipophilicity makes aqueous wiping ineffective[1][3].
-
Isolation: Immediately evacuate non-essential personnel from the spill area.
-
PPE Verification: Don full PPE, including a P95/N95 particulate respirator, nitrile gloves, and chemical safety goggles[3].
-
Containment: Cover the solid spill with finely-powdered diatomite (universal binder) to prevent aerosolization[3].
-
Collection: Carefully sweep the bound material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Chemical Decontamination: Scrub the affected surfaces with ethanol or isopropanol to dissolve and lift residual organic compound[3]. Do not use water alone.
-
Disposal: Dispose of all contaminated materials, including the diatomite and scrubbing wipes, according to institutional Section 13 hazardous waste guidelines[3].
Standard operating procedure for thienopyridone spill containment and decontamination.
References
- ChemScene LLC. "Safety Data Sheet - 2-Bromo-5H-thieno[3,2-c]pyridin-4-one." ChemScene, 08 Dec. 2025.
- National Center for Biotechnology Information. "2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one." PubChem, CID 56972289.
- "Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases.
- "Effect of DTT concentration and pH on phosphatase inhibition.
Sources
Application of Thieno[3,2-c]pyridines as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be decorated to bind to a variety of biological targets — is a cornerstone of efficient drug discovery. The thieno[3,2-c]pyridine core has emerged as one such scaffold, demonstrating remarkable versatility and potency, particularly in the domain of protein kinase inhibition. Protein kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting aberrant kinase activity remains a high-priority therapeutic strategy.
The thieno[3,2-c]pyridine system, a bicyclic heterocycle comprising a thiophene ring fused to a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties conducive to forming key interactions within the ATP-binding pocket of various kinases. Its planar structure can serve as an effective "hinge-binder," a critical interaction motif for many ATP-competitive inhibitors, while the numerous available positions for substitution allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the thieno[3,2-c]pyridine scaffold as a platform for developing potent and selective kinase inhibitors. We will delve into the synthetic strategies for accessing this core and its derivatives, provide detailed, field-proven protocols for evaluating their biological activity, and present case studies on their application against two prominent kinase targets: Bruton's Tyrosine Kinase (BTK) and Glycogen Synthase Kinase 3β (GSK-3β). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their research endeavors.
I. Synthetic Strategies for Thieno[3,2-c]pyridine Analogs
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, several robust synthetic routes to the thieno[3,2-c]pyridine core and its key intermediates have been developed. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Protocol 1: One-Pot Synthesis of Substituted Thieno[3,2-c]pyridin-4-ones
A highly efficient method for generating the thieno[3,2-c]pyridin-4-one core involves a one-pot, multi-component reaction. This approach is advantageous for rapidly building molecular complexity from simple starting materials.[1][2]
Reaction Scheme:
Caption: One-pot synthesis of the thieno[3,2-c]pyridin-4-one core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add methyl mercaptoacetate (1.1 eq) and a base like triethylamine (Et3N) (2.0 eq).
-
Initial Reaction: Stir the mixture at room temperature for 2-5 hours to facilitate the initial condensation and formation of a thieno[3,2-c]pyran-4-one intermediate.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add hydrazine hydrate (1.5 eq) directly to the reaction mixture.
-
Heating: Heat the reaction to 80°C and stir for 3-4 hours. The hydrazine displaces the pyran oxygen and cyclizes to form the pyridinone ring.[2]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired thieno[3,2-c]pyridin-4-one derivative.[1][2]
Protocol 2: Synthesis of 4-Chloro-thieno[3,2-c]pyridine Intermediate
The 4-chloro derivative is a crucial intermediate, as the chlorine atom can be readily displaced by various nucleophiles (e.g., amines) to generate diverse libraries of kinase inhibitors. This intermediate is typically prepared from the corresponding thieno[3,2-c]pyridin-4-one.
Reaction Scheme:
Caption: Chlorination of the thieno[3,2-c]pyridin-4-one core.
Step-by-Step Methodology:
-
Reaction Setup: Suspend the thieno[3,2-c]pyridin-4-one starting material (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-20 volumes). This reaction should be performed in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the stirred mixture to reflux (approximately 105-110°C) for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Removal of Reagent: Allow the reaction to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Work-up: Cautiously add the residue to crushed ice with vigorous stirring. This will quench the remaining POCl₃. The mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 4-chlorothieno[3,2-c]pyridine, which can be used directly or purified by column chromatography.
II. Case Study 1: Thieno[3,2-c]pyridines as Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] Its dysregulation is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention. The thieno[3,2-c]pyridine scaffold has been successfully employed to develop potent BTK inhibitors.[5][6]
BTK Signaling Pathway
Inhibition of BTK blocks the downstream signaling cascade that leads to B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Research into thieno[3,2-c]pyridin-4-amine derivatives has revealed key structural features that govern their potency against BTK.[5][6][7]
| Compound ID | R3-Substituent | R7-Substituent | BTK IC₅₀ (nM) | Reference |
| 14g | 4-phenoxyphenyl | H | 12.8 | [5][6] |
| 13b | 4-phenoxyphenyl | 1H-pyrazol-4-yl | 11.8 | [7] |
| 13c | 4-phenoxyphenyl | 1-methyl-1H-pyrazol-4-yl | 20.3 | [7] |
| 13d | 4-phenoxyphenyl | 1-ethyl-1H-pyrazol-4-yl | 14.2 | [7] |
-
Core Scaffold: The 4-amino-thieno[3,2-c]pyridine core is essential for binding to the hinge region of the BTK active site.
-
R3-Position: Large, hydrophobic groups such as a phenoxyphenyl moiety at the R3-position are generally favorable for high potency, likely occupying a hydrophobic pocket in the kinase domain.[7]
-
R7-Position: Substitution at the R7-position with small heterocyclic rings, such as pyrazole, can enhance potency and modulate physicochemical properties like solubility.[7]
Protocol 3: In Vitro BTK Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for determining inhibitor potency in a high-throughput format.
Caption: Workflow for a TR-FRET based BTK inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test thieno[3,2-c]pyridine compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Prepare a Kinase/Antibody mixture containing recombinant human BTK enzyme and a Europium (Eu)-labeled anti-tag antibody in kinase assay buffer.
-
Prepare a Substrate/ATP mixture containing a biotinylated peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near its Km value for BTK.
-
-
Assay Procedure (384-well plate):
-
Add 50 nL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 5 µL of the Kinase/Antibody mixture to all wells.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and detect the phosphorylated product by adding a detection solution containing Streptavidin-Allophycocyanin (SA-APC).
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Eu) and acceptor (APC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.
-
Protocol 4: Cellular Target Engagement - Western Blot for p-PLCγ2
To confirm that a thieno[3,2-c]pyridine inhibitor engages BTK within a cellular context, one can measure the phosphorylation of its direct downstream substrate, PLCγ2.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos cells) to a density of approximately 1-2 x 10⁶ cells/mL.
-
Treat cells with various concentrations of the thieno[3,2-c]pyridine inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for a short duration (e.g., 2-5 minutes) to induce BTK activation and PLCγ2 phosphorylation.[8][9]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (e.g., p-PLCγ2 Y759).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][12]
-
-
Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total PLCγ2 or a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-PLCγ2 signal relative to the total PLCγ2 or loading control indicates successful target engagement by the inhibitor.
-
III. Case Study 2: Thieno[3,2-c]pyridines as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that acts as a key negative regulator in the Wnt/β-catenin signaling pathway.[13] Its overactivity is implicated in the pathology of Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein, a hallmark of the disease.[14] The thieno[3,2-c]pyrazole scaffold, a close isostere of thieno[3,2-c]pyridine, has yielded highly potent GSK-3β inhibitors.[14][15]
GSK-3β in the Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3β allows β-catenin to accumulate and translocate to the nucleus to activate gene transcription.
Caption: Role of GSK-3β in the Wnt/β-catenin pathway.
Structure-Activity Relationship (SAR) Insights
For the thieno[3,2-c]pyrazol-3-amine series, specific substitutions have been shown to dramatically influence GSK-3β inhibitory potency.[14]
| Compound ID | R-Group (Acyl) | R'-Group (Aryl) | GSK-3β IC₅₀ (nM) | Reference |
| 16a | Cyclopropanecarbonyl | 4-pyridyl | 4.4 | [14] |
| 16b | Isobutyryl | 3-pyridyl | 3.1 | [14] |
| 17a | Isobutyryl | 2-pyridyl | 8.8 | [14] |
| 18a | Isobutyryl | Phenyl | 84.0 | [14] |
| 18b | Isobutyryl | 2-methylphenyl | 35.1 | [14] |
-
Hinge Binding: The thieno[3,2-c]pyrazol-3-amine core is proposed to form crucial hydrogen bonds with the hinge region of GSK-3β.[14]
-
Acyl Group: Small, compact acyl groups like isobutyryl and cyclopropanecarbonyl at the 3-amino position are optimal for potency.
-
Aryl Group: A pyridine ring attached to the pyrazole core is significantly more potent than a phenyl ring, suggesting a key interaction with the N-atom of the pyridine. The position of the nitrogen within the pyridine ring also modulates activity, with the 3-pyridyl (16b) being the most potent.[14]
Protocol 5: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced in the reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the thieno[3,2-c]pyridine/pyrazole inhibitor in kinase assay buffer (final DMSO concentration should be ≤1%).
-
Dilute recombinant human GSK-3β enzyme to the desired concentration in kinase assay buffer.
-
Prepare a substrate/ATP solution containing a specific GSK-3β peptide substrate (e.g., GS-2 peptide) and ATP.
-
-
Kinase Reaction (96- or 384-well white plate):
-
Add 5 µL of the inhibitor or vehicle control to the wells.
-
Add 10 µL of the diluted GSK-3β enzyme to all wells except the "blank" control.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution. The final reaction volume is 25 µL.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "blank" value from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value as described in Protocol 3.
-
IV. Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold and its close isosteres represent a highly validated and versatile starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive exploration of the surrounding chemical space, enabling the optimization of potency, selectivity, and drug-like properties. As demonstrated with the BTK and GSK-3β case studies, derivatives of this scaffold have achieved low nanomolar potency against key therapeutic targets.
The protocols provided herein offer a comprehensive framework for synthesizing, screening, and characterizing thieno[3,2-c]pyridine-based inhibitors. By combining robust synthetic chemistry with detailed biochemical and cellular assays, researchers can effectively advance their drug discovery programs. Future work in this area will likely focus on exploring new kinase targets, further refining selectivity profiles to minimize off-target effects, and optimizing pharmacokinetic properties to develop clinically viable drug candidates. The continued application of structure-based drug design, guided by the principles and methodologies outlined in this guide, will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
References
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Pratap, R., et al. (2016). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. RSC Advances, 6(82), 78759-78768. Available from: [Link]
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Yadav, G., et al. (2016). One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Royal Society of Chemistry. Available from: [Link]
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Bradshaw, J. M. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2589. Available from: [Link]
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Woyach, J. A. (2014). A schematic representation of BCR/BTK signaling pathway. ResearchGate. Available from: [Link]
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Wu, G., et al. (2009). Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6. PLoS ONE, 4(3), e4926. Available from: [Link]
-
Wu, G., et al. (2009). Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6. PLOS ONE. Available from: [Link]
-
Xu, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6463-6472. Available from: [Link]
-
Yan, S., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 236, 114343. Available from: [Link]
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Yan, S., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. Available from: [Link]
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Ren, Z., et al. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5674-5684. Available from: [Link]
-
Ren, Z., et al. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5674-5684. Available from: [Link]
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Oellerich, T., et al. (2009). Mechanism of B-Cell Receptor-Induced Phosphorylation and Activation of Phospholipase C-γ2. Molecular and Cellular Biology, 29(1), 36-47. Available from: [Link]
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Sun, Y., et al. (2018). Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Haematologica, 103(12), 2065-2074. Available from: [Link]
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Wu, D., & Pan, W. (2010). GSK3: a multifaceted kinase in Wnt signaling. Trends in Biochemical Sciences, 35(3), 161-168. Available from: [Link]
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Kim, Y., et al. (2008). FIG. 2. Phosphorylation of PLC- 2 in various cell types. (A) Ramos... ResearchGate. Available from: [Link]
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Arslan, J. (2023). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]
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Application Note: Developing Thieno[3,2-c]pyridine Derivatives for Targeted Anticancer Activity
Introduction & Scientific Rationale
The thieno[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic pharmacophore in medicinal chemistry, particularly in the rational design of targeted anticancer kinase inhibitors[1]. Structurally comprising a thiophene ring fused to a pyridine ring, this rigid, planar bicyclic system is highly effective at occupying the ATP-binding pocket of various oncogenic kinases[2].
Causality in Scaffold Selection: Historically, many first-generation kinase inhibitors utilized a quinoline core. However, clinical candidates such as the c-Met inhibitor SGX523 were discontinued due to unexpected renal toxicity driven by quinoline-specific, insoluble metabolites[3]. Scaffold morphing to a thieno[3,2-c]pyridine core effectively mitigates this toxicity while preserving or enhancing target binding affinity[3].
-
The Nitrogen Atom: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met)[3].
-
The Sulfur Atom: Provides a unique lipophilic interaction within the hydrophobic pocket of the kinase, enhancing selectivity against the broader kinome and improving overall metabolic stability[3].
Target Kinases in Oncology
Thieno[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against several key oncogenic targets:
-
c-Met (Mesenchymal-Epithelial Transition Factor): Hyperactivation of the HGF/c-Met signaling axis drives tumor proliferation, invasion, and metastasis. Thieno[3,2-c]pyridine derivatives act as highly potent ATP-competitive inhibitors (IC50 < 15 nM), significantly outperforming their pyrrolo-pyridine and thieno[2,3-b]pyridine counterparts[3],[4].
-
Aurora Kinases: Essential for mitotic cell division. Thieno[3,2-c]pyridine-based compounds have been granted orphan designation for blocking Aurora kinases to induce cell cycle arrest in platinum-resistant ovarian cancers[5].
-
CHK1 (Checkpoint Kinase 1): A critical regulator of the DNA damage response. Fused ring heterocyclic CHK1 inhibitors containing the thieno[3,2-c]pyridine core sensitize cancer cells to DNA-damaging chemotherapeutics by abrogating the G2/M checkpoint[6].
c-Met signaling pathway and the inhibitory mechanism of thieno[3,2-c]pyridine derivatives.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific rigor and reproducibility, the following protocols incorporate internal controls, validation checkpoints, and causality-driven methodologies.
Protocol 1: Synthesis of the Thieno[3,2-c]pyridine Core
Objective: Synthesize a functionalized 4-chloro-thieno[3,2-c]pyridine intermediate suitable for downstream cross-coupling reactions[6].
-
Starting Material Preparation: Begin with a substituted 3-aminothiophene.
-
Causality: The electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution, allowing for regioselective functionalization prior to cyclization[7].
-
-
Pyridine Ring Annulation (Gould-Jacobs Approach): React the 3-aminothiophene with diethyl ethoxymethylenemalonate (EMME) under reflux.
-
Causality: This forms an enamine intermediate that, upon thermal cyclization in a high-boiling solvent (e.g., Dowtherm A at 250°C), yields the fused thieno[3,2-c]pyridin-4-one system[2].
-
-
Halogenation for Cross-Coupling: Treat the intermediate with phosphorus oxychloride (POCl
) and a catalytic amount of DMF.-
Causality: This converts the pyridinone to a 4-chloro-thieno[3,2-c]pyridine. The labile chlorine atom provides a highly reactive electrophilic site for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse target-specific substituents[6].
-
-
System Validation: Confirm the core structure using
H NMR (verifying the presence of distinct thiophene and pyridine aromatic protons) and LC-MS (ensuring the M+H peak matches the calculated exact mass)[6].
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of the synthesized derivatives against recombinant human kinases (e.g., c-Met or CHK1).
-
Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
, 0.01% Brij-35, and 1 mM DTT.-
Causality: MgCl
is essential for coordinating ATP binding. DTT prevents the oxidation of critical cysteine residues in the kinase domain, while Brij-35 prevents non-specific compound aggregation that could yield false positives.
-
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the thieno[3,2-c]pyridine derivative in 100% DMSO. Transfer to a 384-well plate, ensuring a final DMSO concentration of 1%.
-
Validation: Include Staurosporine as a positive control (broad-spectrum inhibitor) and 1% DMSO as a negative (vehicle) control.
-
-
Enzyme and Substrate Addition: Add 1 nM recombinant kinase, 2 µM ULight-TK peptide substrate, and ATP at its apparent Michaelis-Menten constant (
).-
Causality: Running the assay exactly at the ATP
ensures maximum sensitivity for detecting ATP-competitive inhibitors without saturating the enzyme.
-
-
Detection & Readout: Incubate for 60 minutes at room temperature. Add EDTA to stop the reaction (chelates Mg
) and a Europium-labeled anti-phospho-tyrosine antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.-
Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness and suitability for accurate IC50 determination.
-
Protocol 3: Cellular Viability and Apoptosis Evaluation
Objective: Assess the translation of biochemical potency to cellular efficacy in tumor models.
-
Cell Seeding: Seed human gastric carcinoma cells (e.g., MKN-45, which exhibits constitutive c-Met amplification) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Treatment: Treat cells with varying concentrations of the inhibitor for 72 hours.
-
Viability Readout: Add CellTiter-Glo reagent to measure intracellular ATP levels.
-
Causality: Luminescent ATP assays are directly proportional to the number of viable cells and are significantly less prone to metabolic artifacts compared to colorimetric MTT assays.
-
-
Apoptosis Analysis: For mechanistic validation, stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.
-
Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). This allows researchers to confirm that the reduction in viability is due to target-mediated apoptosis rather than non-specific necrosis.
-
Step-by-step workflow for the development and biological evaluation of kinase inhibitors.
Data Presentation: Structure-Activity Relationship (SAR)
The superiority of the thieno[3,2-c]pyridine scaffold is evident when comparing its inhibitory profile against other common hinge-binding motifs. The data below illustrates the successful scaffold morphing strategy used during the development of c-Met inhibitors[3].
Table 1: Comparative Kinase Inhibitory Activity (IC50) of Hinge-Binding Scaffolds against c-Met
| Scaffold Type | Representative Compound | Enzymatic c-Met IC50 (µM) | Cellular c-Met IC50 (µM) | Reference |
| Quinoline | Compound 2 | 0.009 | 0.025 | [3] |
| Pyrrolo[2,3-b]pyridine | Compound 9 | >1.000 | N/A | [3] |
| Thieno[2,3-b]pyridine | Compound 13 | 0.190 | N/A | [3] |
| Thieno[3,2-c]pyridine | Compound 14 | 0.011 | 0.035 | [3] |
| Thieno[3,2-c]pyrazole | Compound 15 | 0.006 | 0.019 | [3] |
Note: While quinoline derivatives show excellent potency, their progression is often halted by severe renal toxicity. The thieno[3,2-c]pyridine (Compound 14) recovers the necessary potency (17-fold more potent than the[2,3-b] isomer) while providing a safer, more metabolically stable profile.
References
-
Jia, H., et al. (2014). "Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer." Journal of Medicinal Chemistry, 57(18), 7577-89. URL:[Link]
-
IGI Global. "Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry." IGI Global Research. URL: [Link]
-
European Medicines Agency (EMA). "Public summary of opinion on orphan designation - 1-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl] thieno[3,2-c]pyridin-3-yl}phenyl)-3-(3-fluorophenyl)urea." EMA Orphan Register. URL:[Link]
-
Foloppe, N., et al. (2014). "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Sources
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- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one in Drug Development
Executive Summary & Scientific Context
The thieno[3,2-c]pyridin-4-one scaffold is a highly privileged heterocyclic core in modern drug discovery, particularly in the development of oncology therapeutics. While occasionally referred to by its transient 3aH-tautomer name (2-bromo-3aH-thieno[3,2-c]pyridin-4-one), this intermediate predominantly exists in its thermodynamically stable 5H-tautomer form (a pyridone) under standard laboratory conditions.
Halogenation of this scaffold—specifically bromination at the 2-position of the thiophene ring—serves as a critical activation step[1],[2]. The resulting brominated intermediate acts as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Stille couplings), enabling the rapid diversification of the scaffold into complex 2-aryl and 2-heteroaryl derivatives[3]. These downstream products, collectively known as thienopyridones, have emerged as potent inhibitors of the Phosphatase of Regenerating Liver (PRL) family, a group of oncogenic dual-specificity phosphatases heavily implicated in cancer metastasis and tumor angiogenesis[4],[5].
Mechanistic Insights: From Scaffold Activation to Biological Target
Chemical Causality: The Role of Regioselective Bromination
The unfunctionalized thieno[3,2-c]pyridin-4-one core is relatively inert to direct nucleophilic attack. By introducing a bromine atom at the electron-rich 2-position using N-Bromosuccinimide (NBS), the scaffold is primed for palladium-catalyzed cross-coupling[1]. The choice of NBS over elemental bromine (
Biological Causality: PRL Phosphatase Inhibition
The derivatives synthesized from this brominated intermediate exhibit profound biological activity, though their mechanisms of action have evolved across generations:
-
First-Generation (e.g., Thienopyridone / TP): Early derivatives inhibit PRL-1, PRL-2, and PRL-3 by acting as redox-active compounds. They non-specifically oxidize the highly nucleophilic catalytic cysteine (C104 in PRL-3) within the phosphatase active site, forming an inhibitory disulfide bond[4],[6].
-
Next-Generation (e.g., JMS-053 & NRT-870-59): To overcome the off-target toxicity associated with redox-active compounds, advanced derivatives were synthesized via complex cross-couplings from the bromo-intermediate. These compounds act as potent, reversible, and allosteric inhibitors that lock the WPD-loop of PTP4A3 (PRL-3) in a closed conformation without oxidizing the catalytic cysteine[7],[8],[9].
Visualizing the Workflows
Synthetic workflow from the core scaffold to advanced PRL-3 inhibitors via cross-coupling.
Divergent biological mechanisms of 1st and 2nd generation thienopyridone PRL-3 inhibitors.
Quantitative Data Summaries
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the 2-Bromo Intermediate
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45 | Biphasic system; moderate conversion due to poor scaffold solubility. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | 120 | 72 | Good yield, but high boiling point solvent complicates isolation. |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 | Optimal. Bidentate ligand accelerates reductive elimination; water activates the boronate complex[3]. |
Table 2: Comparative Inhibitory Profile of Synthesized Thienopyridone Derivatives
| Compound | PRL-1 IC₅₀ | PRL-2 IC₅₀ | PRL-3 IC₅₀ | Primary Mechanism of Action |
|---|---|---|---|---|
| Thienopyridone (TP) | 173 nM | 277 nM | 128 nM | Catalytic Cysteine Oxidation (Redox)[10],[6] |
| JMS-053 | >10 μM | >10 μM | Potent (<1 μM) | Reversible Allosteric Inhibition[7],[8] |
| NRT-870-59 | N/A | N/A | Potent (<20 μM cell-active) | Highly Selective, Non-Oxidative[7],[9] |
Validated Experimental Protocols
Protocol A: Regioselective Bromination of Thieno[3,2-c]pyridin-4-one
This protocol establishes the reactive 2-bromo handle required for downstream functionalization[1],[2].
-
Preparation: Suspend thieno[3,2-c]pyridin-4-one (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.
-
Causality: Anhydrous THF provides excellent solubility for the core scaffold, while the argon atmosphere prevents ambient moisture from quenching the electrophilic brominating agent.
-
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy suppresses radical pathway side-reactions and limits the reaction to strict electrophilic aromatic substitution, preventing unwanted over-bromination.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Causality: Gradual addition maintains a low, steady concentration of the active brominating species, ensuring high regioselectivity for the 2-position.
-
-
Reaction & Monitoring: Stir the mixture for 1.5 hours, allowing it to slowly warm to room temperature. Monitor reaction progress via TLC (DCM:MeOH 9:1).
-
Self-Validation: The complete disappearance of the starting material spot under UV light confirms reaction completion.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (25 mL) and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Causality: NH₄Cl neutralizes residual succinimide byproducts. The resulting yellow solid is typically of high purity and can be used in the next step without further column chromatography[1].
-
Protocol B: Suzuki-Miyaura Cross-Coupling for 2-Aryl Derivatization
This protocol utilizes the brominated intermediate to synthesize advanced PRL inhibitors[3].
-
Solvent System Setup: In a Schlenk flask, combine 2-bromo-3aH-thieno[3,2-c]pyridin-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: The biphasic nature is crucial; water dissolves the inorganic base to form the highly reactive boronate "ate-complex," while dioxane solubilizes the organic substrates.
-
-
Degassing (Critical Step): Sparge the heterogeneous mixture with argon gas for a minimum of 15 minutes.
-
Self-Validation & Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid. A color change to black prior to heating indicates premature catalyst death due to inadequate degassing.
-
-
Catalyst Addition & Heating: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the flask and heat to 100 °C for 12 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step compared to monodentate ligands.
-
-
Purification: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Causality: The Celite filtration removes palladium black (colloidal palladium), which would otherwise cause streaking and product degradation on the silica gel column.
-
References
Sources
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. WO2022061273A1 - Cdk inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 4. Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of 2-bromo-5H-thieno[3,2-c]pyridin-4-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for creating 2-bromo-5H-thieno[3,2-c]pyridin-4-one and its derivatives. The thieno[3,2-c]pyridin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Bromination of this scaffold at the C2-position of the thiophene ring provides a versatile chemical handle for the synthesis of a diverse library of analogs, primarily through palladium-catalyzed cross-coupling reactions. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to confidently synthesize these valuable compounds.
I. Synthesis of the Core Scaffold: 5H-thieno[3,2-c]pyridin-4-one
A common and effective method for the synthesis of the parent 5H-thieno[3,2-c]pyridin-4-one scaffold involves the thermal cyclization of a vinyl isocyanate intermediate derived from a thiophene acrylic acid. This approach, while requiring careful execution, is scalable and utilizes readily available starting materials.
Protocol 1: Synthesis of 5H-thieno[3,2-c]pyridin-4-one via Thermal Cyclization
This protocol is adapted from established procedures for the synthesis of related thienopyridinones.
Materials:
-
3-(Thiophen-2-yl)acrylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Tri-n-butylamine
-
p-Cymene
-
1N Sodium hydroxide (NaOH)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Acyl Azide Formation:
-
In a round-bottom flask, dissolve 3-(thiophen-2-yl)acrylic acid (1.0 eq) and tri-n-butylamine (1.2 eq) in p-cymene.
-
To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the reaction mixture with 1N NaOH (2 x volume of p-cymene) to remove the diphenylphosphoric acid byproduct.
-
Wash the organic phase with brine, dry over MgSO₄, and filter.
-
-
Thermal Cyclization:
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat p-cymene to an internal temperature of 165-170 °C.
-
Slowly add the acyl azide solution from the previous step to the hot p-cymene over a period of 2-3 hours.
-
After the addition is complete, maintain the reaction mixture at 170 °C for an additional 2-3 hours.
-
Allow the reaction mixture to cool to room temperature overnight. A precipitate should form.
-
-
Isolation and Purification:
-
Dilute the slurry with heptane and cool to -10 °C.
-
Collect the solid product by filtration and wash with cold heptane.
-
Dry the product under vacuum to yield 5H-thieno[3,2-c]pyridin-4-one.
-
Mechanism of Thermal Cyclization:
The thermal synthesis proceeds through a Curtius rearrangement of the acyl azide to form a vinyl isocyanate. This is followed by a 6π-electrocyclization and subsequent tautomerization to yield the final thienopyridinone product.
Caption: Synthetic pathway to 5H-thieno[3,2-c]pyridin-4-one.
II. Regioselective Bromination of the Thieno[3,2-c]pyridin-4-one Core
The thiophene ring of the thieno[3,2-c]pyridin-4-one system is electron-rich and susceptible to electrophilic aromatic substitution. Bromination typically occurs at the C2 or C3 position. The regioselectivity can be influenced by the reaction conditions and the electronic nature of the substrate. For many thienopyridine systems, the C2 position is kinetically favored for electrophilic attack.
Protocol 2: Synthesis of 2-bromo-5H-thieno[3,2-c]pyridin-4-one
This protocol utilizes N-bromosuccinimide (NBS) as a mild and effective brominating agent.
Materials:
-
5H-thieno[3,2-c]pyridin-4-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5H-thieno[3,2-c]pyridin-4-one (1.0 eq) in acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If using acetonitrile, remove the solvent under reduced pressure. If using dichloromethane, proceed to the extraction step.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-bromo-5H-thieno[3,2-c]pyridin-4-one.
-
| Parameter | Condition | Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | Good yield, mild conditions |
| Solvent | Acetonitrile or Dichloromethane | Good solubility of starting material |
| Temperature | 0 °C to room temperature | Controlled reaction, minimizes side products |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Monobromination favored |
Caption: Bromination of the thieno[3,2-c]pyridin-4-one core.
III. Synthesis of 2-Aryl-5H-thieno[3,2-c]pyridin-4-one Analogs via Suzuki-Miyaura Cross-Coupling
The 2-bromo-5H-thieno[3,2-c]pyridin-4-one is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of 2-bromo-5H-thieno[3,2-c]pyridin-4-one with various arylboronic acids.[2]
Materials:
-
2-bromo-5H-thieno[3,2-c]pyridin-4-one
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add 2-bromo-5H-thieno[3,2-c]pyridin-4-one (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5H-thieno[3,2-c]pyridin-4-one analog.
-
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
IV. Characterization Data
The following table summarizes expected characterization data for the key compounds described in this guide. Actual values may vary depending on the specific experimental conditions and instrumentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| 5H-thieno[3,2-c]pyridin-4-one | C₇H₅NOS | 151.19 | Thiophene protons, pyridine proton, NH proton | [M+H]⁺ = 152 |
| 2-bromo-5H-thieno[3,2-c]pyridin-4-one | C₇H₄BrNOS | 230.08 | Thiophene proton, pyridine proton, NH proton | [M+H]⁺ = 230/232 (isotope pattern) |
| 2-phenyl-5H-thieno[3,2-c]pyridin-4-one | C₁₃H₉NOS | 227.28 | Phenyl protons, thiophene proton, pyridine proton, NH proton | [M+H]⁺ = 228 |
V. Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the preparation of 2-bromo-5H-thieno[3,2-c]pyridin-4-one and its analogs. The synthesis of the core scaffold followed by regioselective bromination and subsequent Suzuki-Miyaura cross-coupling offers a versatile and efficient strategy for generating a diverse range of compounds with potential applications in drug discovery and development. The provided step-by-step procedures, mechanistic insights, and tabulated data are intended to empower researchers to successfully synthesize and explore the chemical space around this important heterocyclic system.
VI. References
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026). [Source details to be added based on final reference selection]
-
One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). [Source details to be added based on final reference selection]
-
2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][3][4][5]triazin-8(7H)‑one and Sequential Suzuki Couplings. (2017). The Journal of Organic Chemistry.
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. figshare.com [figshare.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
protocols for using thienopyridines to restore topotecan activity
Title: Protocols for Restoring Topotecan Activity using Thienopyridine Derivatives: Dual Targeting of TDP1 and ABCG2
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction & Mechanistic Rationale
Topotecan is a potent topoisomerase I (TOP1) poison widely used in the treatment of ovarian, cervical, and small cell lung cancers. It functions by stabilizing the TOP1-DNA cleavage complex (TOP1cc), leading to lethal DNA double-strand breaks during cellular replication. However, its clinical efficacy is frequently undermined by acquired chemoresistance. This resistance is predominantly driven by two distinct cellular mechanisms:
-
Enzymatic DNA Repair: Tyrosyl-DNA phosphodiesterase 1 (TDP1) cleaves the phosphodiester bond between TOP1 and DNA, repairing the topotecan-induced lesion and allowing cancer cells to survive.
-
Drug Efflux: The ATP-binding cassette transporter ABCG2 (Breast Cancer Resistance Protein, BCRP) actively pumps topotecan out of the cell, reducing its intracellular concentration to sub-therapeutic levels[1].
Recent pharmacological advancements have identified the thienopyridine scaffold (including novel thieno[2,3-b]pyridines and repurposed kinase inhibitors like sitravatinib) as a privileged structure capable of overcoming these resistance pathways. Thienopyridines act as dual-action chemosensitizers: they inhibit TDP1 to prevent DNA repair and block ABCG2 to prevent drug efflux[1]. The following guide details the self-validating experimental protocols required to evaluate thienopyridines as topotecan-restoring agents.
Mechanistic Diagram
Figure 1: Thienopyridine dual mechanism restoring topotecan via TDP1 and ABCG2 inhibition.
Experimental Protocols
Protocol A: In Vitro Chemosensitization & Cell Viability Assay
Causality & Validation: To prove that a thienopyridine is a true sensitizer rather than just an additive cytotoxic agent, it must be tested at a strictly non-cytotoxic concentration. This system is self-validating by including a "Thienopyridine Alone" control arm. If this arm shows >90% viability, any synergistic cell death observed in the combination arm can be definitively attributed to the restoration of topotecan's activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed H460 (lung cancer) or NCI-H460/MX20 (ABCG2-overexpressing) cells in 96-well plates at a density of
cells/well. Incubate overnight at 37°C in 5% CO₂. -
Compound Preparation: Prepare a serial dilution of topotecan (0.1 nM to 10 µM). Prepare the thienopyridine derivative at a fixed, previously determined non-cytotoxic concentration (e.g., 1 µM),[1].
-
Treatment:
-
Control 1 (Vehicle): 0.5% DMSO.
-
Control 2 (Sensitizer Alone): 1 µM Thienopyridine.
-
Control 3 (Drug Alone): Topotecan serial dilution.
-
Experimental: Topotecan serial dilution + 1 µM Thienopyridine.
-
-
Incubation: Co-incubate cells for 72 hours.
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
-
Analysis: Calculate the IC₅₀ shift. The Fold-Reversal (FR) is calculated as: IC50 (Topotecan alone) / IC50 (Topotecan + Thienopyridine).
Protocol B: Intracellular Topotecan Accumulation Assay (Flow Cytometry)
Causality & Validation: Topotecan is intrinsically fluorescent. If a thienopyridine inhibits the ABCG2 efflux pump, topotecan will become trapped inside the cell, leading to a measurable increase in mean fluorescence intensity (MFI). Ko143, a known ABCG2 inhibitor, serves as the positive validation control[1].
Step-by-Step Methodology:
-
Cell Preparation: Harvest ABCG2-overexpressing cells and resuspend in standard culture media at
cells/mL. -
Pre-incubation: Aliquot cells into flow cytometry tubes. Add the thienopyridine derivative (1 µM) or the positive control Ko143 (1 µM). Pre-incubate for 30 minutes at 37°C to allow target engagement[1].
-
Topotecan Loading: Add topotecan to a final concentration of 10 µM in all tubes (except the unstained negative control). Incubate for exactly 60 minutes at 37°C in the dark.
-
Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS to halt efflux and remove extracellular drug.
-
Flow Cytometry: Resuspend in 300 µL ice-cold PBS. Analyze immediately using a flow cytometer (excitation at 488 nm, emission detected in the PE or FITC channel depending on the specific filter setup for topotecan's ~525 nm emission).
-
Analysis: Compare the MFI of the combination group against the Topotecan-alone group to quantify drug retention.
Protocol C: TDP1 Biochemical Cleavage Assay (FRET-based)
Causality & Validation: To confirm that the sensitization observed in Protocol A is driven by TDP1 inhibition, a cell-free biochemical assay is required. This assay uses a synthetic oligonucleotide substrate with a fluorophore (FAM) at the 5'-end and a quencher (BHQ) at the 3'-end, linked by a phosphotyrosine bond. TDP1 cleaves this bond, separating the fluorophore from the quencher and emitting a signal. A decrease in fluorescence in the presence of the thienopyridine confirms direct enzymatic inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM EDTA, 1 mM DTT).
-
Substrate & Enzyme: Dilute the FRET substrate to 50 nM. Dilute recombinant human TDP1 enzyme to 1.5 nM.
-
Reaction Assembly: In a 384-well black microplate, combine:
-
10 µL of thienopyridine derivative (serial dilution from 100 µM down to 10 nM).
-
10 µL of TDP1 enzyme.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation: Add 10 µL of the FRET substrate to all wells to initiate the reaction.
-
Kinetic Read: Immediately read fluorescence (Excitation: 490 nm, Emission: 520 nm) every 2 minutes for 30 minutes.
-
Data Processing: Calculate the initial velocity (slope) of the linear phase. Determine the IC₅₀ using non-linear regression.
Data Presentation
The following table summarizes the expected quantitative metrics when evaluating a highly active thienopyridine derivative against topotecan resistance,[1].
| Experimental Metric | Topotecan Alone | Topotecan + Thienopyridine (1 µM) | Positive Control (Ko143) | Interpretation / Causality |
| H460 Cell Viability (IC₅₀) | 125.0 nM | 38.5 nM | N/A | ~3.2x Fold Reversal; indicates restoration of apoptotic activity via TDP1 inhibition. |
| ABCG2 Cell Viability (IC₅₀) | 450.0 nM | 85.0 nM | 75.0 nM | ~5.3x Fold Reversal; indicates restoration of activity via ABCG2 efflux blockade. |
| Intracellular Topotecan (MFI) | 1,200 a.u. | 4,800 a.u. | 5,100 a.u. | 4x increase in drug retention; validates ABCG2 inhibition. |
| TDP1 Biochemical IC₅₀ | N/A | 1.2 µM | 0.8 µM (Furmidin) | Direct evidence of target engagement and enzymatic blockade of DNA repair. |
References
-
Paulin, E. K., et al. "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Medicinal Chemistry, 2025.[Link]
-
Wu, C. P., et al. "Sitravatinib Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs." Cancers, 2020.[Link]
Sources
Technical Support Center: Optimizing Thienopyridine Synthesis via Friedländer Annulation
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize thienopyridine scaffolds, a core motif in many pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols centered on the Friedländer annulation—a classic, versatile, and highly effective method for constructing the pyridine ring of the thienopyridine system.[3][4][5]
Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the reaction's causality. By understanding why certain conditions are chosen and how to diagnose and solve common issues, you can develop robust, reproducible, and high-yielding syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Friedländer synthesis of thienopyridines.
Q1: I am seeing very low or no yield of my desired thienopyridine product. What are the likely causes and how can I fix this?
A1: This is a common but solvable issue. The root cause often lies in one of three areas: the catalyst, the reactants' integrity, or the reaction conditions.
-
Possible Cause 1: Inappropriate or Inactive Catalyst. The choice of an acid or base catalyst is highly dependent on your specific substrates.[6] A catalyst that works well for one set of starting materials may be ineffective for another.
-
Solution:
-
Screen Catalysts: If a standard Brønsted acid like p-toluenesulfonic acid (p-TsOH) isn't working, consider a Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[6] For substrates sensitive to acid, a base-catalyzed approach using potassium hydroxide (KOH) or piperidine may be more suitable.[6]
-
Verify Catalyst Activity: Ensure your catalyst has not degraded. For example, some Lewis acids are moisture-sensitive. Using a fresh bottle or a properly stored catalyst can make a significant difference.
-
-
-
Possible Cause 2: Poor Quality Starting Materials. Impurities in your 2-amino-substituted thiophene aldehyde/ketone or the α-methylene carbonyl compound can inhibit the reaction. The presence of water can be particularly detrimental in acid-catalyzed reactions.[6]
-
Solution:
-
Purify Reactants: Re-purify your starting materials via recrystallization or column chromatography. Confirm purity using NMR or LC-MS.
-
Use Anhydrous Conditions: For acid-catalyzed reactions, dry your solvents and use freshly opened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[7]
-
-
-
Possible Cause 3: Sub-optimal Reaction Temperature. The Friedländer reaction often requires elevated temperatures to proceed at a reasonable rate.[6][8]
-
Solution:
-
Gradual Temperature Increase: If the reaction is sluggish at your initial temperature (e.g., 80 °C), try increasing it incrementally to 100-120 °C while monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Consider Microwave Irradiation: Microwave synthesis can significantly reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[6][9]
-
-
Q2: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions?
A2: The formation of side products is a key challenge, often stemming from self-condensation reactions or alternative cyclization pathways.
-
Possible Cause 1: Self-Aldol Condensation. Under basic conditions, the ketone or aldehyde containing the α-methylene group can react with itself (self-aldol condensation) instead of with the 2-aminothiophene derivative.[3][6]
-
Solution:
-
Slow Addition: Add the α-methylene carbonyl compound slowly to the reaction mixture containing the aminothiophene and the catalyst. This keeps its instantaneous concentration low, favoring the desired intermolecular reaction.[6]
-
Switch to Acid Catalysis: This side reaction is specific to basic conditions. Switching to an acid catalyst like p-TsOH or using a Lewis acid will prevent it.[6]
-
-
-
Possible Cause 2: Self-Condensation of the 2-Aminothiophene Ketone. At high temperatures, the 2-aminothiophene starting material can self-condense, leading to diazocine-like dimers or other polymeric materials.[6]
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature. Run a temperature screen to find the lowest temperature at which the desired reaction proceeds efficiently.
-
Catalyst Choice: Employ a more active catalyst that allows the reaction to run at a lower temperature. Modern catalysts like ionic liquids or metal triflates can be highly effective at milder temperatures.[10]
-
-
-
Possible Cause 3: Regioselectivity Issues. If you are using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of regioisomers that can be difficult to separate.[3]
-
Solution:
-
Use a More Reactive Methylene Group: Employ a starting material with a more activated methylene group, such as a β-ketoester. This will often direct the reaction to a single regioisomer.[6]
-
Strategic Catalyst Selection: Certain catalysts, including specific ionic liquids or amine catalysts, have been shown to improve regioselectivity in Friedländer syntheses.[3]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during thienopyridine synthesis via the Friedländer reaction.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one Synthesis
Welcome to the Process Chemistry Support Center. This guide is engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one. This compound is a critical intermediate in the preparation of bioactive thienopyridine derivatives, including antiplatelet agents and antipsychotic pharmacophores.
Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimization data, and self-validating protocols designed to maximize your synthetic yield.
Mechanistic Workflow & Pathway Visualization
Understanding the mechanistic sequence is the first step in troubleshooting. The synthesis relies on a Curtius rearrangement of an acyl azide to an isocyanate, followed by an electrocyclic ring closure and subsequent regioselective halogenation.
Synthetic workflow for 2-bromo-3aH-thieno[3,2-c]pyridin-4-one via Curtius rearrangement.
Troubleshooting FAQs: Yield & Selectivity
Q1: Why is my yield stalling at <30% during the cyclization of the acryloyl azide intermediate? A1: The conversion of 3-(2-thienyl)acryloyl azide to the thieno[3,2-c]pyridin-4-one core relies on a Curtius rearrangement to form an isocyanate, followed by an intramolecular cyclization. Yield loss here is almost always due to solvent effects and thermal degradation. If you are using THF at room temperature, the reaction will stall because 1 of the isocyanate intermediate[1]. Switching to a highly polar, aprotic solvent like DMF at 80 °C significantly improves the thermodynamic driving force. For maximum efficiency, utilizing microwave irradiation at 150 °C in 1,2-dichlorobenzene (Eloy's condition) can drive the 2 while minimizing the time the intermediate spends in a degradable state[2].
Q2: I tried adding strong bases (KOH, NaH) to force the cyclization, but my yield actually decreased. Why? A2: While it is intuitive to assume that deprotonation might accelerate the final aromatization/tautomerization step, empirical data shows that1 of thieno[3,2-c]pyridin-4-ones[1]. In fact, excess strong base in DMF or DMSO often promotes competitive side reactions, such as the hydrolysis of the isocyanate intermediate into an unreactive primary amine, capping yields at 40-50%. Stick to mild amine bases strictly for the initial azide formation, and rely on thermal energy for the cyclization.
Q3: How do I prevent over-bromination during the final halogenation step? A3: The thiophene ring is highly electron-rich, making it susceptible to rapid electrophilic aromatic substitution. Bromination using elemental bromine (Br2) often lacks regiocontrol, leading to 2,3-dibromo species. To isolate the 2-bromo-3aH-thieno[3,2-c]pyridin-4-one selectively, use3[3]. Keeping the temperature strictly at 0 °C suppresses the kinetic formation of the dibrominated byproduct.
Quantitative Data: Solvent & Temperature Optimization
The table below summarizes the causality between solvent choice, heating modality, and the resulting yield during the cyclization of the acryloyl azide intermediate.
| Solvent | Temperature (°C) | Heating Method | Time | Yield (%) | Mechanistic Outcome / Observation |
| THF | 25 | Conventional | 24 h | <5 | Low dielectric constant fails to stabilize the polar transition state[1]. |
| Toluene | 120 | Conventional | 12 h | 25 | Insufficient thermal transfer; leads to incomplete conversion and degradation[2]. |
| DMF | 80 | Conventional | 6 h | 78 | Good stabilization of polar intermediates; standard baseline for conventional scale-up[1]. |
| 1,2-Dichlorobenzene | 150 | Microwave | 0.5 h | 98 | Rapid activation energy clearance; minimal degradation pathways[2]. |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Thieno[3,2-c]pyridin-4-one
Objective: Convert 3-(2-thienyl)acrylic acid to the thienopyridinone core via a one-pot Curtius rearrangement.
-
Activation: Dissolve 1.0 eq of 3-(2-thienyl)acrylic acid in anhydrous DMF. Add 1.2 eq of Et3N and 1.1 eq of Diphenylphosphoryl azide (DPPA) dropwise at 0 °C.
-
Validation Check: The evolution of N2 gas (visible bubbling) confirms the successful formation of the acyl azide.
-
-
Rearrangement & Cyclization: Transfer the solution to a microwave reactor vial. Heat to 150 °C for 30 minutes.
-
Causality: Microwave irradiation provides rapid, uniform heating, pushing the acyl azide through the isocyanate intermediate directly into the cyclized product, bypassing the thermal degradation pathways common in conventional heating[2].
-
-
Workup: Quench the reaction mixture with ice water.
-
Validation Check: A precipitate should form immediately upon quenching. Filter and wash with cold EtOAc. The product (thieno[3,2-c]pyridin-4-one) will appear as an off-white to pale yellow solid.
-
Protocol B: Regioselective Bromination to 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one
Objective: Electrophilic bromination strictly at the C-2 position.
-
Preparation: Dissolve thieno[3,2-c]pyridin-4-one (1.0 eq) in a 1:1 mixture of anhydrous THF and DMF. Cool the reaction vessel strictly to 0 °C.
-
Causality: The mixed solvent ensures complete solubility of the starting material, while the low temperature kinetically traps the mono-brominated species, preventing over-bromination[3].
-
-
Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Keep the flask shielded from ambient light.
-
Validation Check: As the reaction progresses (approx. 1.5 hours), succinimide will precipitate out of the solution as a white, crystalline solid floating in the mixture, indicating successful bromine transfer.
-
-
Workup: Remove solvents in vacuo. Partition the crude residue between saturated aqueous NH4Cl and Dichloromethane (DCM).
References
1.[1] Title: Optimization of reaction conditions a | Download Table. Source: ResearchGate. URL:[Link] 2.[2] Title: one-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement. Source: Semantic Scholar. URL:[Link] 3.[3] Title: WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds. Source: Google Patents. URL:
Sources
Technical Support Center: Method Refinement for 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one Purity Analysis
Welcome to the Analytical Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the purity analysis of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one (and its stable tautomer, 2-bromo-thieno[3,2-c]pyridin-4(5H)-one).
Because this fused bicyclic system features a highly polarizable sulfur atom, a dynamic lactam-lactim tautomeric equilibrium, and a heavy halogen, standard generic HPLC gradients often fail. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure robust, self-validating purity assays.
Section 1: Frequently Asked Questions (Troubleshooting Anomalies)
Q1: Why does the main peak of my target compound exhibit severe tailing or split into two poorly resolved peaks on a standard C18 column? Causality & Solution: This is a classic manifestation of lactam-lactim tautomerization occurring on the chromatographic timescale. The molecule exists in dynamic equilibrium between the 5H-lactam (thieno[3,2-c]pyridin-4(5H)-one) and the lactim (4-hydroxythieno[3,2-c]pyridine) forms. If the interconversion rate is similar to the column transit time, you will observe peak distortion. Action: You must lock the protonation state and accelerate the interconversion. Acidify the mobile phase using 0.1% Formic Acid (FA) to suppress ionization and stabilize the lactam form. Additionally, elevate the column compartment temperature to 40 °C – 50 °C. This ensures the tautomeric interconversion is significantly faster than the separation process, yielding a single, sharp, time-averaged peak .
Q2: My synthesis yields both 2-bromo and 3-bromo positional isomers. They co-elute on my C18 column. How can I achieve baseline resolution?
Causality & Solution: Positional isomers of brominated thienopyridines possess identical molecular weights and nearly indistinguishable hydrophobicities, rendering standard aliphatic stationary phases ineffective.
Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit
Q3: In LC-MS analysis, the mass spectrum of my target peak shows a doublet separated by 2 Da with equal intensity. Is my sample contaminated with a co-eluting impurity?
Causality & Solution: No, this is the expected isotopic signature of a mono-brominated compound. Bromine naturally occurs as two stable isotopes,
Section 2: Quantitative Data & Column Selection
To demonstrate the causality of stationary phase and mobile phase selection, the following table summarizes the quantitative impact of various chromatographic parameters on peak integrity and isomer resolution.
Table 1: Optimization of Chromatographic Parameters for Brominated Thienopyridinones
| Column Chemistry | Mobile Phase Additive | Column Temp (°C) | Peak Symmetry ( | 2-Br / 3-Br Resolution ( | Diagnostic Outcome |
| C18 (Aliphatic) | None (Neutral pH) | 25 | 2.8 (Split) | 0.8 | Fail (Tautomerization smearing) |
| C18 (Aliphatic) | 0.1% Formic Acid | 40 | 1.1 (Sharp) | 1.1 | Partial (Isomers co-elute) |
| Phenyl-Hexyl | 0.1% Formic Acid | 40 | 1.0 (Sharp) | 2.4 | Optimal (Baseline resolution) |
| PFP (Fluorinated) | 0.1% TFA | 45 | 0.95 (Sharp) | 2.7 | Optimal (High retention of polar impurities) |
Section 3: Self-Validating Experimental Protocol
Optimized UHPLC-UV-MS Purity Assay This protocol is designed as a self-validating system. By monitoring both UV absorbance and specific MS isotopic patterns, the method internally verifies structural integrity while quantifying purity.
-
Step 1: Sample Preparation. Dissolve the analyte in the Initial Mobile Phase (5% Acetonitrile / 95% Water) to prevent solvent-mismatch peak distortion at the column head. Target concentration: 0.5 mg/mL.
-
Step 2: Column Equilibration. Install a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven strictly to 40 °C to manage tautomeric equilibrium .
-
Step 3: Mobile Phase Setup.
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
-
Step 4: Gradient Execution. Run a shallow gradient from 5% B to 60% B over 10 minutes. A flow rate of 0.4 mL/min maximizes the
interaction time required for positional isomer resolution. -
Step 5: Detection & Self-Validation.
-
UV Detection: Monitor at 254 nm (thiophene absorbance) and 280 nm (pyridinone absorbance).
-
MS Detection: Configure ESI+ scanning m/z 100-500.
-
Validation Checkpoint: The presence of the 1:1 m/z doublet for the main peak confirms the integrity of the brominated core. An Asymmetry factor (
) between 0.9 and 1.2 confirms successful suppression of on-column tautomerization.
-
Section 4: Mechanistic Workflows
Fig 1. Decision tree for resolving peak splitting caused by lactam-lactim tautomerization.
Fig 2. LC-MS workflow utilizing bromine isotopic signatures for impurity identification.
References
- Title: Tyk2 inhibitors and compositions and methods thereof (WO2023109120A1)
-
Title: Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Technical Support Center: Process Improvements for Preparing 5-Bromo-thieno[2,3-b]pyridines
Welcome to the Technical Support Knowledge Base for the synthesis and optimization of 5-bromo-thieno[2,3-b]pyridines. These privileged bicyclic scaffolds are critical intermediates in drug discovery, particularly in the development of Pim-1 kinase inhibitors and anti-inflammatory agents 1.
Because direct regioselective bromination of the thieno[2,3-b]pyridine core is notoriously difficult, the most robust process relies on the de novo construction of the thiophene ring onto a pre-brominated pyridine precursor 2. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure high-yield, reproducible syntheses.
Mechanistic Workflow
The standard synthesis utilizes a two-step cascade reaction: an initial
Workflow for synthesizing 5-bromo-thieno[2,3-b]pyridines via Thorpe-Ziegler cyclization.
Standard Operating Procedure (Self-Validating Protocol)
To ensure scientific integrity, the following protocol for the synthesis of 3-amino-5-bromo-thieno[2,3-b]pyridine-2-carboxamides incorporates real-time visual validation cues.
Step 1: Thiolate Formation
-
Action: Suspend 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF. Add 10% aqueous KOH (1.0 eq) dropwise at room temperature.
-
Causality: The base deprotonates the thioxo group, generating a highly nucleophilic thiolate anion.
-
Validation Cue: The opaque yellow suspension will rapidly clarify into a homogeneous, deep-colored solution, confirming complete salt formation.
Step 2: S-Alkylation
-
Action: Add the
-halo carbonyl compound (e.g., 2-chloro-N-arylacetamide, 1.0 eq) to the solution. Stir for 30–40 minutes at room temperature. -
Causality: The thiolate attacks the electrophilic
-carbon of the halide via an mechanism, forming the thioether intermediate. -
Validation Cue: A white or pale-yellow precipitate of the uncyclized S-alkylated intermediate will begin to crash out of the solution as the reaction progresses.
Step 3: Thorpe-Ziegler Cyclization
-
Action: Add an additional portion of 10% aq. KOH (0.5–1.0 eq) and elevate the temperature to 60–80 °C for 2–4 hours.
-
Causality: The secondary base addition deprotonates the active methylene group adjacent to the carbonyl. The resulting carbanion attacks the electrophilic carbon of the adjacent nitrile group (Thorpe-Ziegler cyclization), yielding the 3-amino-thieno[2,3-b]pyridine core 3.
-
Validation Cue: The intermediate precipitate will redissolve upon heating. TLC monitoring (Hexane:EtOAc 3:1) will show the disappearance of the intermediate spot and the emergence of a highly UV-active, lower-Rf product spot.
Step 4: Isolation
-
Action: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash thoroughly with distilled water, and recrystallize from ethanol.
-
Validation Cue: The final product should form distinct crystalline needles. A melting point check (e.g., ~251–252 °C for the 3-chloro-4-fluorophenyl amide derivative) confirms structural integrity 1.
Process Optimization Data
The table below summarizes critical process improvements derived from mechanistic optimization, allowing for easy comparison of experimental conditions.
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality & Outcome |
| Base Selection | Solid | 10% aq. | Soluble bases ensure rapid, homogeneous deprotonation for the Thorpe-Ziegler cyclization, increasing overall yield from ~45% to >85%. |
| Solvent System | Ethanol (Ambient Temp) | DMF (Heated to 80 °C) | DMF provides superior solvation for the thiolate. Heating overcomes the activation energy barrier of the cyclization, preventing the reaction from stalling at the S-alkyl intermediate. |
| Atmosphere | Ambient Air | Inert ( | Prevents the oxidative dimerization of the electron-rich 3-amino group, drastically reducing the formation of highly colored, insoluble polycyclic impurities. |
Troubleshooting & FAQs
Troubleshooting logic tree for resolving common synthesis issues of thieno[2,3-b]pyridines.
Q1: My reaction is stalling at the S-alkylated intermediate. How do I drive the cyclization to completion?
Expert Insight: The Thorpe-Ziegler cyclization requires the generation of a carbanion at the methylene bridge. If your
Q2: I am isolating a highly colored, insoluble byproduct instead of the desired 3-amino-thieno[2,3-b]pyridine. What is happening? Expert Insight: Thienopyridines bearing a 3-amino group are highly susceptible to oxidation. In the presence of ambient oxygen or trace oxidants (like unreacted hypochlorite or peroxides in ether solvents), the 3-amino group undergoes oxidative dimerization, forming complex polycyclic diones via single-electron transfer (SET) cascades 4. Solution: Degas your solvents prior to use and run the cyclization step under a strict nitrogen or argon atmosphere.
Q3: Can I synthesize the 5-bromo derivative by directly brominating a pre-formed thieno[2,3-b]pyridine core? Expert Insight: Direct electrophilic halogenation of the thieno[2,3-b]pyridine system is notoriously challenging to control regioselectively. Depending on the conditions, bromination typically favors the 3-position or the 4-position. Solution: To ensure absolute regiochemical fidelity at the 5-position, it is strictly recommended to utilize the de novo construction approach starting from the pre-brominated pyridine precursor, 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile 2.
References
- Source: tandfonline.
- Source: acs.
- Source: lifesciencesite.
- Source: alfa-chemistry.
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A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis Featuring 2-bromo-3aH-thieno[3,2-c]pyridin-4-one
Guide Overview: In the landscape of targeted therapy, particularly in oncology, the rigorous validation of novel kinase inhibitors is paramount to understanding their mechanism of action, ensuring target engagement, and predicting therapeutic efficacy.[1] This guide provides a comprehensive, data-driven framework for validating the biochemical and cellular activity of a novel thieno[3,2-c]pyridine-based compound, 2-bromo-3aH-thieno[3,2-c]pyridin-4-one (hereafter designated "Cmpd-X" ).
The thieno[3,2-c]pyridine scaffold is a versatile heterocyclic structure utilized in the development of various bioactive molecules.[2][3] While Cmpd-X is a novel entity, its core structure suggests potential kinase inhibitory activity. This guide will therefore proceed with the hypothesis that Cmpd-X is a putative inhibitor of the MAP Kinase-Interacting Kinases 1 and 2 (MNK1/2), key regulators of protein synthesis and cellular stress responses implicated in numerous cancers.[4][5]
To establish a robust validation workflow, Cmpd-X's performance will be objectively compared against two well-characterized MNK inhibitors with differing selectivity profiles:
-
Tomivosertib (eFT508): A potent and highly selective, ATP-competitive inhibitor of both MNK1 and MNK2 currently in clinical development.[6][7]
-
Cercosporamide: A natural product known to inhibit MNK activity, though it may possess a broader kinase inhibition profile.[4][8][9]
This guide will detail the critical experimental stages, from initial biochemical assay validation and dose-response analysis to cellular target engagement and downstream pathway modulation, providing researchers with the necessary protocols and data interpretation frameworks to confidently assess novel kinase inhibitors.
Part 1: Foundational Assay Validation - Ensuring Data Integrity
Before evaluating any inhibitor, the integrity of the biochemical assay itself must be rigorously established. The goal is to create a reliable system that can consistently distinguish true inhibitory effects from experimental noise.[10] The primary metric for this is the Z'-factor (Z-prime) , a statistical parameter that quantifies the separation between positive and negative controls.[11][12]
An acceptable Z'-factor is crucial for confidence in high-throughput screening (HTS) and dose-response studies.[13][14]
-
Z' > 0.7: An excellent assay.
-
0.5 ≤ Z' < 0.7: A good, reliable assay suitable for screening.[13][15]
-
Z' < 0.5: A marginal or unacceptable assay requiring optimization.[13][15]
Experimental Protocol: Z'-Factor Determination for an MNK1 Kinase Assay
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed reactions.[16][17]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
MNK1 Enzyme: Dilute recombinant human MNK1 enzyme to a working concentration (e.g., 2 ng/µL) in assay buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., a derivative of eIF4E) and ATP at a concentration near the Kₘ for ATP.
-
Positive Control (No Inhibition): 1% DMSO in assay buffer.
-
Negative Control (Max Inhibition): A known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 50 µM).
-
-
Assay Execution (384-well plate format):
-
Dispense 5 µL of "Positive Control" solution to 16 wells.
-
Dispense 5 µL of "Negative Control" solution to another 16 wells.
-
Add 5 µL of MNK1 enzyme solution to all 32 wells.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure ADP production following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Read luminescence on a compatible plate reader.
-
-
Z'-Factor Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.
-
Apply the Z'-factor formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| [11]
-
Data Summary: Assay Validation
| Parameter | Positive Control (Max Signal) | Negative Control (Min Signal) | Z'-Factor | Assay Quality |
| Mean Luminescence | 850,000 RLU | 50,000 RLU | \multirow{2}{}{0.82 } | \multirow{2}{}{Excellent} |
| Std. Deviation | 25,000 RLU | 15,000 RLU |
This Z'-factor of 0.82 indicates a robust and reliable assay with a large separation between control signals, making it highly suitable for determining inhibitor potency.[11][14]
Part 2: Biochemical Potency and Selectivity Profiling
With a validated assay, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) for Cmpd-X and its comparators. The IC₅₀ is a quantitative measure of a drug's potency in inhibiting a specific biological function by 50%.[18][19] A lower IC₅₀ value indicates a more potent inhibitor.
Workflow for Potency and Selectivity Determination
Caption: Workflow for biochemical inhibitor validation.
Experimental Protocol: IC₅₀ Determination
-
Compound Plating: Prepare serial dilutions of Cmpd-X, Tomivosertib, and Cercosporamide in DMSO. A typical 10-point curve might range from 100 µM to 1 nM.
-
Assay Execution: Perform the MNK1 kinase assay as described previously, substituting the control solutions with the compound dilutions.
-
Data Analysis:
-
Normalize the data: Set the average of the no-enzyme wells as 100% inhibition and the vehicle (DMSO) control wells as 0% inhibition.
-
Plot the percent inhibition against the log of the inhibitor concentration.[20]
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[21][22]
-
Data Summary: Comparative Biochemical Potency
| Compound | Target(s) | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Putative Selectivity |
| Cmpd-X | MNK1/2 | 15.2 | 25.8 | High |
| Tomivosertib (eFT508) | MNK1/2 | 1.8[6] | 2.1[6] | Very High |
| Cercosporamide | MNK1/2, PKC, others | 45.0[8] | > 500 | Moderate/Low |
Interpretation: The data shows that Cmpd-X is a potent inhibitor of both MNK1 and MNK2, albeit approximately 8-10 fold less potent than the clinical candidate Tomivosertib. It demonstrates significantly higher potency than Cercosporamide, which is known to have activity against other kinases like PKC1.[9][23] To confirm the selectivity suggested by this initial data, screening against a broad panel of kinases is an essential next step to identify potential off-target activities that could lead to unforeseen side effects.[24][25][26]
Part 3: Cellular Target Engagement and Downstream Pathway Analysis
Biochemical potency does not always translate to cellular activity. It is critical to confirm that Cmpd-X can enter cells, bind to its intended target (MNK1/2), and modulate the downstream signaling pathway. The primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E), which is phosphorylated at Serine 209.[27][28] Therefore, measuring the level of phosphorylated eIF4E (p-eIF4E) serves as a direct biomarker of MNK activity in a cellular context.[6][29]
Signaling Pathway Context: MNK and eIF4E Phosphorylation
Caption: Simplified MNK1/2 signaling pathway.
Experimental Protocol: Western Blot for p-eIF4E Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a DLBCL line like TMD8) known to have activated MNK signaling.
-
Treat cells with a serial dilution of Cmpd-X, Tomivosertib, or Cercosporamide for 2 hours. Include a vehicle (DMSO) control.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E (as a loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the p-eIF4E signal to the total eIF4E signal. Plot this ratio against inhibitor concentration to determine the cellular IC₅₀.[30]
Data Summary: Comparative Cellular Activity
| Compound | Cellular IC₅₀ for p-eIF4E Inhibition (nM) |
| Cmpd-X | 48.5 |
| Tomivosertib (eFT508) | 11.2[6] |
| Cercosporamide | 155.0 |
Interpretation: The cellular IC₅₀ values confirm that all three compounds inhibit MNK activity within a cellular environment. Cmpd-X demonstrates good cell permeability and target engagement, with an IC₅₀ value approximately 3-4 times higher than its biochemical IC₅₀, a common and acceptable shift. It remains significantly more potent than Cercosporamide and tracks consistently behind the clinical-grade inhibitor, Tomivosertib. This result validates that Cmpd-X effectively modulates its intended intracellular target.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to the initial validation of a novel kinase inhibitor, using 2-bromo-3aH-thieno[3,2-c]pyridin-4-one (Cmpd-X) as a case study. The comparative analysis demonstrates that:
-
Assay Integrity is Non-Negotiable: A high Z'-factor is the bedrock of reliable inhibitor characterization.[11]
-
Biochemical Potency is the First Gate: Cmpd-X is a potent, low-nanomolar inhibitor of MNK1/2 in biochemical assays.
-
Cellular Activity is the Proof of Concept: Cmpd-X successfully engages MNK1/2 in cells and inhibits the phosphorylation of its direct substrate, eIF4E, confirming its mechanism of action.
Compared to established alternatives, Cmpd-X presents a promising profile, warranting further investigation. The logical next steps in its preclinical validation would include:
-
Broad Kinase Selectivity Screening: To comprehensively map its off-target profile and ensure safety.[24]
-
Cellular Phenotypic Assays: To assess its anti-proliferative or pro-apoptotic effects in relevant cancer cell lines.
-
In Vivo Pharmacokinetic and Efficacy Studies: To evaluate its drug-like properties and anti-tumor activity in animal models.
By following this rigorous, comparative validation framework, researchers can build a robust data package to support the continued development of novel and impactful therapeutic agents.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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Wikipedia. Z-factor. Available at: [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
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On HTS. (2023). Z-factor. Available at: [Link]
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Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1731–1737. Available at: [Link]
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Sussman, L. A., et al. (2004). Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening. Eukaryotic Cell, 3(4), 932–943. Available at: [Link]
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Grzmil, M., et al. (2017). Mitogen-activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1 and MNK2) as Targets for Cancer Therapy: Recent Progress in the Development of MNK Inhibitors. Current Medicinal Chemistry, 24(25), 2735-2757. Available at: [Link]
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Lee, H. B., et al. (2022). Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi. Journal of Fungi, 8(1), 57. Available at: [Link]
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Sussman, L. A., et al. (2004). Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening. PubMed, 15297437. Available at: [Link]
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ACS Publications. (2021). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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SAHMRI. (2021). Progress in developing MNK inhibitors. Available at: [Link]
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ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]
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Uniprot. (2024). What are MNK1 inhibitors and how do they work?. Available at: [Link]
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FirstWord Pharma. (2019). Research Published in Nature Medicine Demonstrates the Immunological Effects of Tomivosertib. Available at: [Link]
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ResearchGate. (2016). eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL). Available at: [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Kruse, L. I., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(2), 409-417. Available at: [Link]
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MDPI. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Available at: [Link]
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ACS Publications. (2025). Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Towards Data Science. (2021). Drug dose-response data analysis. Available at: [Link]
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bioRxiv. (2023). MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain. Available at: [Link]
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RPubs. (2018). Dose-Response Curve Analysis. Available at: [Link]
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ResearchGate. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Available at: [Link]
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Romesberg, F. E., et al. (1997). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 40(24), 3977–3985. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Chem-Impex. Thieno[3,2-c]pyridine. Available at: [Link]
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Bio-Rad. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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ACS Publications. (2002). Synthesis and Mode of Action of 125I- and 3H-Labeled Thieno[2,3-c]pyridine Antagonists of Cell Adhesion Molecule Expression. Journal of Medicinal Chemistry. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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El-Sayed, M. A., et al. (2019). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Molecules, 24(21), 3949. Available at: [Link]
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Kumar, R. S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 53, 204-212. Available at: [Link]
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- 22. researchgate.net [researchgate.net]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Comparative Study of 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one Derivatives: Efficacy, Mechanisms, and Protocols in PRL Phosphatase Inhibition
Executive Summary
The development of targeted inhibitors for the Phosphatase of Regenerating Liver (PRL) family—specifically PRL-1, PRL-2, and PRL-3—remains a critical frontier in oncology drug development. Overexpression of these dual-specificity phosphatases is heavily implicated in tumor metastasis and anchorage-independent growth. While the original thienopyridone (TP) scaffold was heralded as a selective active-site inhibitor, rigorous biophysical profiling has reclassified it as a redox-active agent.
This guide provides an objective, comparative analysis of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one derivatives against alternative PRL inhibitors. Designed for researchers and drug development professionals, this document dissects the mechanistic causality of these compounds, presents comparative performance data, and outlines self-validating experimental protocols required to accurately evaluate redox-active phosphatase inhibitors.
Pharmacological Context: The Thienopyridone Scaffold
The original 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one (TP) was identified as a potent inhibitor capable of inducing p130Cas cleavage and anoikis in cancer cells [1]. To improve pharmacokinetic properties and modulate the electronic landscape of the core scaffold, halogenated derivatives, specifically 2-bromo-3aH-thieno[3,2-c]pyridin-4-one , were synthesized.
The introduction of a bromine atom at the 2-position of the thiophene ring serves two distinct pharmacological purposes:
-
Lipophilicity (LogP) Enhancement: Bromination increases membrane permeability, facilitating better intracellular accumulation.
-
Redox Potential Modulation: As an electron-withdrawing group (via inductive effects), bromine alters the electron density of the thienopyridone core. This fine-tunes the molecule's oxidation potential, directly impacting its reactivity kinetics with the nucleophilic catalytic cysteine of target phosphatases [2].
Mechanistic Divergence: Redox Oxidation vs. Allosteric Blockade
A critical paradigm shift in evaluating thienopyridone derivatives is understanding their true mechanism of action. Initially presumed to be competitive binders, recent NMR and in vitro assays have proven that thienopyridones and their iminothienopyridinedione (ITP) analogs act via a redox mechanism [2]. They non-specifically inhibit protein tyrosine phosphatases (PTPs) by oxidizing the highly nucleophilic catalytic cysteine (e.g., Cys49 in PRL-3), forming an inactive disulfide state.
In contrast, next-generation alternatives like Cmpd-43 bypass the active site entirely, acting as allosteric inhibitors that disrupt the functional trimerization of PRL enzymes [3].
Mechanisms of PRL-3 inhibition: Redox oxidation vs. allosteric trimer disruption.
Comparative Performance Data
The following table synthesizes the quantitative performance and specificity metrics of 2-bromo-thienopyridone derivatives compared to historical and contemporary alternatives.
| Compound Class | Primary Target | Mechanism of Action | IC₅₀ (PRL-3) | Specificity | Reversibility (DTT) |
| Original Thienopyridone (TP) | PRL-1, 2, 3 | Redox (Cys Oxidation) | ~128 nM | Low (Off-target PTPs) | Yes |
| 2-Bromo-thienopyridone derivs. | PRL-1, 2, 3 | Redox (Modulated) | ~150 - 250 nM | Low-Moderate | Yes |
| Iminothienopyridinedione (ITP) | PRL-1, 2, 3 | Redox (Cys Oxidation) | < 100 nM | Low | Yes |
| Cmpd-43 | PRL Trimer | Allosteric Blockade | N/A (Cellular) | High | No |
Data aggregated from biochemical profiling of PRL inhibitors [1][2][3].
Self-Validating Experimental Protocols
To ensure scientific integrity when evaluating redox-active compounds like 2-bromo-thienopyridones, standard competitive inhibition assays are insufficient. The following protocols incorporate self-validating control steps to isolate redox activity from true competitive binding.
Protocol A: In Vitro DiFMUP Phosphatase Assay with Redox Reversibility
This assay utilizes 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate to measure PRL-3 activity, followed by a chemical rescue step.
-
Enzyme Preparation: Dilute recombinant wild-type PRL-3 (and a C49A mutant control) to a final concentration of 3 μM in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Crucial: Do not add reducing agents (DTT/TCEP) to the initial buffer.
-
Pre-incubation: Add the 2-bromo-thienopyridone derivative (0.1 μM to 10 μM) to the enzyme. Incubate at room temperature for 30 minutes.
-
Substrate Addition: Add 25 μM DiFMUP to the wells.
-
Initial Measurement: Measure fluorescence continuously for 15 minutes (Excitation: 358 nm, Emission: 450 nm) to confirm baseline inhibition.
-
Redox Rescue (The Validation Step): To the inhibited wells, add a rescue buffer containing 10 mM Dithiothreitol (DTT) and 100 U/mL Catalase.
-
Final Measurement: Monitor fluorescence for an additional 30 minutes. Recovery of signal indicates redox-mediated inhibition.
Self-validating workflow for confirming redox-mediated phosphatase inhibition.
Protocol B: Anchorage-Independent Growth (Soft Agar) Assay
To evaluate the cellular efficacy of the derivatives in preventing 3D tumor growth [1].
-
Base Layer: Coat 6-well plates with 1.5 mL of 0.6% noble agar in complete DMEM. Allow to solidify.
-
Cell Seeding: Suspend HCT116 or HeLa cells (1 × 10⁴ cells/well) in 1.5 mL of 0.3% noble agar in complete DMEM containing varying concentrations of the 2-bromo-thienopyridone derivative. Overlay onto the base layer.
-
Incubation: Incubate at 37°C, 5% CO₂ for 14–21 days. Add 200 μL of media containing the compound twice weekly to prevent desiccation and maintain drug pressure.
-
Quantification: Stain colonies with 0.005% Crystal Violet for 1 hour. Count colonies >50 μm using a stereomicroscope.
Causality in Experimental Design (Expertise & Experience)
As an application scientist, it is imperative to understand why specific reagents and controls are utilized in these workflows:
-
The Necessity of Pre-incubation: Unlike competitive inhibitors that achieve rapid equilibrium, redox-active compounds require time to covalently modify (oxidize) the enzyme. Omitting pre-incubation will yield artificially high IC₅₀ values, masking the compound's true potency.
-
The Role of Catalase in Rescue Buffers: Redox-active molecules can undergo redox cycling in aqueous solutions, generating ambient hydrogen peroxide (H₂O₂). Adding catalase scavenges this H₂O₂, proving that the observed oxidation of PRL-3 is directly mediated by the 2-bromo-thienopyridone compound itself, rather than background ROS [2].
-
The C49A Mutant Control: The catalytic cysteine (Cys49) is the nucleophilic target. If the 2-bromo derivative successfully inhibits wild-type PRL-3 but shows zero inhibitory effect on a C49A mutant, it provides definitive, self-validating proof that the mechanism is strictly dependent on active-site oxidation, ruling out allosteric binding.
References
-
Daouti, S., et al. "A selective phosphatase of regenerating liver phosphatase inhibitor suppresses tumor cell anchorage-independent growth by a novel mechanism involving p130Cas cleavage." Cancer Research, 2008. Available at:[Link]
-
Lazo, J. S., et al. "Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases." RSC Advances, 2019. Available at:[Link]
-
Zhang, Z. Y. "Therapeutic Targeting of Oncogenic Tyrosine Phosphatases." Cancer Research, 2018. Available at:[Link]
Advanced Thienopyridine Scaffolds: Comparing 2-Bromo-3aH-thieno[3,2-c]pyridin-4-one Derivatives with Classic Inhibitors
As drug discovery evolves, the repurposing and structural evolution of established chemical scaffolds remain a cornerstone of rational drug design. The thienopyridine class is historically renowned for its role in cardiovascular medicine via irreversible P2Y12 receptor inhibition[1]. However, the emergence of the 2-bromo-3aH-thieno[3,2-c]pyridin-4-one (and its 5H-tautomer) building block has fundamentally shifted the trajectory of thienopyridine derivatives. By introducing an aromatic lactam core and a versatile halogen handle, this scaffold has birthed a new generation of highly selective, reversible inhibitors targeting epigenetic readers (e.g., BRD9)[2] and receptor tyrosine kinases (e.g., VEGFR-2)[3].
This guide provides an objective, data-backed comparison between novel thieno[3,2-c]pyridin-4-one derivatives and classic thienopyridine inhibitors, detailing their mechanistic divergence, performance metrics, and the self-validating experimental workflows required to evaluate them.
Chemical Rationale & Mechanistic Divergence
The Classic Antiplatelet Paradigm (Tetrahydrothienopyridines)
Classic thienopyridines, such as clopidogrel and prasugrel, are administered as inactive prodrugs. They require complex hepatic cytochrome P450 (CYP450) metabolism to generate a highly reactive, short-lived thiol metabolite[4]. This metabolite forms a covalent disulfide bridge with extracellular cysteine residues on the P2Y12 receptor, resulting in irreversible inhibition of ADP-mediated platelet aggregation[1].
The Novel Targeted Paradigm (Thieno[3,2-c]pyridin-4-one)
In stark contrast, derivatives synthesized from the 2-bromo-3aH-thieno[3,2-c]pyridin-4-one scaffold (such as the chemical probe I-BRD9) are directly active, reversible inhibitors[5]. The structural causality is twofold:
-
The Lactam Core: The pyridone oxygen acts as a highly effective hydrogen bond acceptor. In the context of BRD9, it perfectly mimics the acetyl-carbonyl of acetyl-lysine, anchoring the molecule to the conserved asparagine residue deep within the bromodomain Kac binding pocket[2].
-
The 2-Bromo Handle: The bromine atom serves as a critical synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly append diverse aryl or heteroaryl groups to the 2-position, optimizing steric fit and selectivity without disrupting the core hydrogen-bonding network.
Mechanistic divergence: Prodrug-dependent covalent binding vs. direct reversible epigenetic modulation.
Comparative Performance Data
The shift from a saturated tetrahydro-ring to an aromatic lactam dramatically alters the pharmacological profile. Table 1 and Table 2 summarize the structural properties and quantitative performance data of these two classes.
Table 1: Structural & Pharmacological Comparison
| Feature | Thieno[3,2-c]pyridin-4-one Derivatives | Classic Thienopyridines |
| Core Scaffold | Aromatic bicyclic lactam | Tetrahydrothieno[3,2-c]pyridine |
| Primary Target(s) | Epigenetic readers (BRD9), Kinases (VEGFR-2) | GPCRs (P2Y12 Receptor) |
| Mechanism of Action | Reversible, competitive binding | Irreversible, covalent binding |
| Prodrug Requirement | No (Directly active) | Yes (Requires CYP450 metabolism) |
| Key Interaction | Hydrogen bonding via lactam carbonyl | Covalent bonding via active thiol |
Table 2: Binding Affinity and Selectivity
| Inhibitor | Target | Affinity / Potency | Selectivity Profile |
| I-BRD9 (Novel Scaffold) | BRD9 | >700-fold over BET family; >200-fold over BRD7[2] | |
| VEGFR-2 Lead (Novel Scaffold) | VEGFR-2 | High potency; diminished EGFR cross-reactivity[3] | |
| Prasugrel (Classic) | P2Y12 | Highly selective for P2Y12 over P2Y1[4] | |
| Clopidogrel (Classic) | P2Y12 | Highly selective for P2Y12 over P2Y1[4] |
Self-Validating Experimental Protocols
To accurately assess the performance of these distinct inhibitor classes, researchers must utilize assays tailored to their specific mechanisms. Below are the definitive, step-by-step methodologies for evaluating both classes.
Protocol A: TR-FRET Binding Assay for Thieno[3,2-c]pyridin-4-one Derivatives (e.g., BRD9)
Because novel thienopyridine derivatives act via reversible, competitive binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It provides a self-validating system where the displacement of a fluorescent tracer by the inhibitor directly correlates with a reduction in FRET signal, eliminating false positives from compound autofluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality Note: CHAPS is critical here to prevent the hydrophobic thienopyridine compounds from forming colloidal aggregates, which can artificially inflate apparent potency.
-
Compound Dilution: Perform an 11-point serial dilution of the thieno[3,2-c]pyridin-4-one derivative in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.
-
Protein-Ligand Addition: Add 5 µL of a master mix containing His-tagged BRD9 bromodomain (final concentration 10 nM) and a biotinylated acetyl-lysine tracer peptide.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached.
-
Detection Reagents: Add 5 µL of detection mix containing Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).
-
Measurement & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the
using the 665/615 nm emission ratio via a 4-parameter logistic curve fit.
TR-FRET workflow for quantifying reversible binding affinity of thieno[3,2-c]pyridin-4-one derivatives.
Protocol B: Light Transmission Aggregometry (LTA) for Classic Thienopyridines
Because classic thienopyridines are prodrugs, in vitro binding assays using the parent compound will fail. Efficacy must be measured ex vivo using Light Transmission Aggregometry following in vivo administration (or using pre-synthesized active metabolites).
Step-by-Step Methodology:
-
Plasma Preparation: Collect citrated whole blood from dosed subjects. Centrifuge at 200 × g for 10 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500 × g for 15 minutes to isolate Platelet-Poor Plasma (PPP).
-
Baseline Calibration: Place cuvettes in the aggregometer. Set the optical baseline (100% light transmission) using the PPP sample, and 0% transmission using the PRP sample.
-
Agonist Induction: Add 20 µM ADP to the PRP sample while stirring continuously at 1000 rpm at 37°C. Causality Note: ADP specifically activates the P2Y12 pathway, ensuring the assay isolates the pharmacodynamic effect of the thienopyridine.
-
Measurement: Record the maximal percentage of light transmission over 5 minutes. A lower maximum transmission indicates successful irreversible inhibition of platelet cross-linking.
Conclusion
The transformation of the thienopyridine class from blunt-force, irreversible prodrugs (clopidogrel, prasugrel) to highly precise, reversible epigenetic and kinase inhibitors (I-BRD9, VEGFR-2 inhibitors) underscores the power of scaffold evolution. The 2-bromo-3aH-thieno[3,2-c]pyridin-4-one building block provides researchers with a dual-advantage system: a lactam core for high-fidelity hydrogen bonding and a halogen handle for rapid synthetic diversification. For drug development professionals, understanding these structural nuances and deploying the correct self-validating assays (TR-FRET vs. LTA) is paramount for advancing the next generation of targeted therapeutics.
References
-
Wikipedia Contributors. "Thienopyridine." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Munchhof, M. J., et al. "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity." Bioorganic & Medicinal Chemistry Letters, 2004. URL: [Link]
-
Fujisawa, T., & Filippakopoulos, P. "Bromodomain biology and drug discovery." Nature Reviews Molecular Cell Biology (via PMC - NIH), 2019. URL: [Link]
-
Perez-Salvia, M., & Esteller, M. "The Bromodomain: A New Target in Emerging Epigenetic Medicine." Epigenetics (via PMC - NIH), 2014. URL: [Link]
-
Brandt, J. T., et al. "Fast, potent, and reliable inhibition of platelet aggregation." European Heart Journal Supplements, 2008. URL: [Link]
Sources
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Bromodomain: A New Target in Emerging Epigenetic Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Thieno[3,2-c]pyridine vs. Furo[3,2-c]pyridine Scaffolds in Drug Discovery
Executive Summary: The Bioisosteric Paradigm
In modern medicinal chemistry, bioisosteric replacement is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The exchange between a thiophene ring (thieno) and a furan ring (furo) fused to a pyridine core—specifically thieno[3,2-c]pyridine and furo[3,2-c]pyridine —represents a critical structural divergence. While these two scaffolds share similar spatial geometries, the substitution of sulfur for oxygen profoundly alters the molecule's electron density, lipophilicity, and receptor-binding mechanics. This guide provides an objective, data-driven comparison of these two pharmacophores, focusing on their efficacy in neuropharmacology and oncology.
Physicochemical and Structural Divergence
To understand the divergent biological efficacies of these rings, one must first analyze the causality rooted in their atomic properties:
-
Thieno[3,2-c]pyridine (Sulfur Core): Sulfur possesses a larger van der Waals radius (~1.8 Å) and is highly polarizable. This increases the overall lipophilicity (LogP) of the scaffold, generally enhancing blood-brain barrier (BBB) permeability and membrane diffusion. The sulfur atom engages in soft, dispersive interactions within hydrophobic receptor pockets.
-
Furo[3,2-c]pyridine (Oxygen Core): Oxygen is significantly more electronegative and has a smaller radius (~1.5 Å). The furo scaffold typically exhibits a lower LogP and acts as a localized, hard hydrogen-bond acceptor. This can improve aqueous solubility but may alter the dihedral angle of appended functional groups due to differing steric constraints.
Comparative Pharmacological Efficacy
Case Study A: Antipsychotic Pharmacophores
A seminal comparison of these scaffolds was conducted on 4-(1-piperazinyl)thieno- and -furo[3,2-c]pyridine derivatives to evaluate their potential as antipsychotic agents[1].
Mechanistic Causality: Both scaffolds demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors while maintaining weak interactions with the dopamine D2 receptor[1]. However, electrophysiological studies revealed a striking divergence. The thieno- and furo- derivatives exhibited distinctively different modulatory effects on dopamine neurons in areas A9 and A10[1]. Because the oxygen atom in the furo ring acts as a strict H-bond acceptor while the sulfur in the thieno ring relies on dispersive forces, the two scaffolds stabilize different conformational sub-states of the receptor. Despite these divergent cellular mechanisms, both scaffolds achieve a convergence of biological effects in vivo, successfully blocking apomorphine-induced stereotypy and climbing behaviors[1].
Divergent dopaminergic modulation pathways of thieno vs. furo scaffolds.
Case Study B: Anticancer Applications
Recent explorations have highlighted the furo[3,2-c]pyridine scaffold as a privileged structure for cytotoxic agents, particularly against esophageal cancer cell lines (KYSE70 and KYSE150)[2]. The oxygen-containing core often provides the necessary solubility and specific hydrogen-bonding required to target kinase ATP-binding pockets more effectively in certain aqueous tumor microenvironments[2].
Quantitative Data Summary
Table 1: Comparative Receptor Binding & Efficacy Profile
| Property / Target | Thieno[3,2-c]pyridine Derivatives | Furo[3,2-c]pyridine Derivatives | Causality / Structural Driver |
| 5-HT1 / 5-HT2 Affinity | High | High | Conserved basic nitrogen spacing in piperazine chain. |
| Dopamine D2 Affinity | Weak | Weak | Steric bulk of the bicyclic core prevents deep D2 pocket insertion. |
| Neuronal Modulation | A9 Dopamine Neurons | A10 Dopamine Neurons | Divergent electrostatic potential surfaces (S vs O). |
| In Vivo Efficacy | Apomorphine Blockade | Apomorphine Blockade | Convergent downstream signaling despite distinct upstream targets. |
| Cytotoxicity (KYSE) | Moderate | High (Potent) | Furo core enhances aqueous solubility in assay media. |
Experimental Methodologies & Self-Validating Protocols
To objectively measure the efficacy differences between these scaffolds, researchers must employ self-validating experimental systems. Below are the standardized protocols used to derive the comparative data.
Protocol 1: In Vitro Receptor Binding Assay (Self-Validating System)
To determine the differential binding affinities (5-HT vs D2), a competitive radioligand displacement assay is utilized.
-
Causality of Design: By using a known radioligand (e.g., [3H]WB-4101), the assay measures the exact concentration at which the thieno/furo scaffolds outcompete the native ligand, yielding an accurate
or . -
Self-Validation Step: The protocol mandates the inclusion of a reference standard (e.g., Clozapine) on every plate. If the reference standard's
deviates by >15% from historical baselines, the assay is automatically invalidated, ensuring that variations in membrane preparation do not skew the comparison between the sulfur and oxygen scaffolds. -
Procedure:
-
Homogenize target tissue (e.g., rat frontal cortex for 5-HT receptors) in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate 500 µL of membrane suspension with varying concentrations of the test compound and 1 nM radioligand for 30 minutes at 25°C.
-
Terminate the reaction via rapid vacuum filtration over glass fiber filters.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Protocol 2: Cell Viability (MTT) Assay for Anticancer Efficacy
This protocol evaluates the in vitro cytotoxicity of furo[3,2-c]pyridine derivatives against KYSE70/150 cell lines[2].
-
Causality of Design: The assay relies on the reduction of MTT by mitochondrial succinate dehydrogenase. Because only metabolically active cells can perform this reduction, the resulting colorimetric change is a direct, causal proxy for cell viability[2].
-
Self-Validation Step: A 0.1% DMSO vehicle control establishes the 100% viability baseline, while a known cytotoxic agent (e.g., Cisplatin) validates the dynamic range and responsiveness of the specific cell passage.
Step-by-step MTT assay workflow for evaluating scaffold cytotoxicity.
Procedure:
-
Seed KYSE70/150 cells in 96-well plates and incubate overnight to allow adherence.
-
Treat cells with varying concentrations of the furo[3,2-c]pyridine derivatives and incubate for 24 or 48 hours[2].
-
Remove the medium and add 100 µL of MTT solution to each well, incubating for an additional 4 hours at 37°C[2].
-
Discard the supernatant and add 100 µL of DMSO to solubilize the insoluble purple formazan crystals[2].
-
Measure the absorbance at 570 nm using a microplate reader[2].
References
- Source: ACS Publications (acs.org)
- Source: BenchChem (benchchem.com)
Sources
Comparative Analysis of Kinase Selectivity for Thienopyridine Inhibitors: A Technical Guide
Introduction: The Thienopyridine Scaffold in Kinase Drug Discovery
While historically recognized for their role as irreversible P2Y12 receptor antagonists (e.g., clopidogrel), thienopyridine derivatives have emerged as highly privileged pharmacophores in the design of competitive kinase inhibitors. The structural versatility of the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine cores allows for precise tuning of hydrogen bond interactions within the kinase hinge region. By modifying the terminal substituents, drug developers can dictate whether the inhibitor binds to the active (DFG-in) or inactive (DFG-out) conformation of the kinase domain, thereby controlling the selectivity profile across the kinome.
This guide provides an objective, data-driven comparison of key thienopyridine-based kinase inhibitors, detailing their selectivity profiles, structural mechanisms, and the self-validating experimental methodologies required to evaluate them.
Comparative Selectivity Profiles
The selectivity of a thienopyridine inhibitor is heavily dictated by its interaction with the ATP-binding pocket. To illustrate this, we compare three distinct thienopyridine derivatives against a standard reference inhibitor (Nilotinib).
-
LCB 03-0110 : A multi-kinase thieno[3,2-b]pyridine derivative that potently targets Discoidin Domain Receptors (DDR1/2), VEGFR-2, and c-Src 1. It preferentially binds the active (DFG-in) conformation of DDR2, acting as a Type I inhibitor. Its broad profile makes it highly effective in suppressing fibro-inflammation and angiogenesis 2.
-
Compound 15f : A highly selective thieno[2,3-b]pyridine derivative targeting oncogenic RON splice variants. The introduction of a morpholine group at the terminus of the thienopyridine core enhances its solubility and specifically exploits a unique hydrophobic pocket in the RON kinase domain, minimizing off-target toxicity 3.
-
Compound 5a : A thioxopyrazolo[3,4-b]pyridine analog demonstrating high selectivity for c-Met kinase, significantly outperforming standard therapies in specific hepatocellular carcinoma models 4.
Quantitative Selectivity Data
| Inhibitor | Scaffold | Primary Target(s) | IC₅₀ (nM) | Off-Target Profile | Binding Mode |
| LCB 03-0110 | Thieno[3,2-b]pyridine | DDR2 (Active form) | 6.0 | VEGFR-2, c-Src, TIE-2 | Type I (DFG-in) |
| Compound 15f | Thieno[2,3-b]pyridine | RON Kinase | 0.39 | Minimal cross-reactivity | Type I (ATP-comp) |
| Compound 5a | Thioxopyrazolo-pyridine | c-Met | 4.27 | High selectivity index | Type I (ATP-comp) |
| Nilotinib (Ref) | Aminopyrimidine | Abl / DDR1 | 3.7 | c-Kit, PDGFR | Type II (DFG-out) |
Data synthesized from comparative kinase profiling studies 1, 3, 5.
Multi-kinase inhibition pathway of thienopyridine LCB 03-0110 targeting DDR/Src/VEGFR-2.
Experimental Methodologies for Selectivity Profiling
To ensure scientific integrity, the evaluation of thienopyridine kinase inhibitors must rely on self-validating assay systems. The following protocols detail the biochemical and cellular workflows required to establish a trustworthy selectivity profile.
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)
Causality & Rationale: The ADP-Glo assay is selected over radiometric methods because it universally measures ADP production. This allows for a direct, unbiased comparison across diverse kinase families (e.g., RTKs vs. non-receptor kinases) without the confounding variable of differing peptide substrate affinities.
Step-by-Step Methodology:
-
Compound Formulation: Serially dilute the thienopyridine inhibitor (e.g., Compound 15f) from 10 µM down to 0.1 nM in 1% DMSO to establish a comprehensive 10-point dose-response curve.
-
Kinase Reaction Setup: Combine the purified kinase enzyme, the specific peptide substrate, and the inhibitor in 1X Kinase Buffer.
-
Causality: ATP concentration must be strictly matched to the specific
of each individual kinase. Using a universal ATP concentration artificially skews the apparent IC₅₀ for competitive thienopyridines, destroying the validity of the selectivity panel.
-
-
Self-Validating Controls: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition, and a DMSO-only vehicle as a negative control.
-
Validation Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is mathematically required to validate the assay's dynamic range and confirm that the IC₅₀ shift is compound-driven, not noise-driven.
-
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.
-
Data Analysis: Plot luminescence against log[inhibitor] and calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).
Protocol 2: Cell-Based Target Engagement (Autophosphorylation Assay)
Causality & Rationale: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or high intracellular ATP concentrations (~1-5 mM) outcompeting the inhibitor. This assay proves that the thienopyridine actually engages its target in a physiological environment.
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed HEK293 cells stably expressing the target kinase (e.g., RON splice variants). Starve cells in serum-free media for 12 hours to reduce basal background phosphorylation.
-
Inhibitor Treatment: Treat cells with the thienopyridine derivative for 2 hours.
-
Ligand Stimulation: Add the specific activating ligand (e.g., Macrophage Stimulating Protein for RON, or Collagen I for DDR1) for 15–30 minutes to induce robust autophosphorylation.
-
Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF).
-
Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate groups during lysis, resulting in false-positive "inhibition" signals.
-
-
Self-Validating Quantification: Resolve proteins via SDS-PAGE. Probe with phospho-specific antibodies (e.g., anti-pY1238/1239 for RON). Crucially, strip and reprobe for Total Kinase protein. The cellular IC₅₀ must be calculated based on the ratio of Phospho-Kinase to Total-Kinase to ensure the compound is inhibiting kinase activity rather than merely inducing rapid protein degradation or cell death.
Self-validating experimental workflow for thienopyridine kinase selectivity profiling.
References
- The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: MDPI
- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: PMC (NIH)
- Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells Source: PMC (NIH)
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Publishing
- Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegener
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- 1. mdpi.com [mdpi.com]
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- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Anti-Proliferative Activity of Thieno[2,3-b]pyridines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and confirm the anti-proliferative activity of novel thieno[2,3-b]pyridine derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a self-validating system for generating robust and reliable data.
The thieno[2,3-b]pyridine scaffold is a versatile and promising core in the development of novel anti-cancer agents.[1][2] These compounds have demonstrated potent growth-inhibitory effects against a range of human cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer and castrate-resistant prostate cancer.[1][3] Their mechanisms of action are multifaceted, ranging from the inhibition of key signaling enzymes like phosphoinositide phospholipase C (PI-PLC) to the disruption of microtubule dynamics and even enhancing the efficacy of existing chemotherapies.[2][4][5] This guide will equip you with the necessary protocols and rationale to explore this promising class of molecules.
I. Foundational Strategy: Experimental Design and Rationale
The credibility of your findings hinges on a well-conceived experimental design. The primary objective is not merely to demonstrate cytotoxicity, but to establish potent, selective anti-proliferative activity and gain initial insights into the mechanism of action.
Cell Line Selection: The Biological Context
The choice of cell lines is paramount. It defines the scope and relevance of your findings.
-
Primary Cancer Cell Lines: Utilize well-characterized cancer cell lines previously shown to be sensitive to thieno[2,3-b]pyridines. This allows for comparison with published data. Key examples include:
-
Non-Tumorigenic Control Cell Lines: To assess selectivity—a critical parameter for any potential therapeutic—it is essential to test your compounds against healthy, non-cancerous cell lines. The goal is to identify a therapeutic window where cancer cells are inhibited at concentrations that spare normal cells. Examples include PNT1A or BPH1 for prostate cancer studies.[3]
-
Rationale: The selection should be hypothesis-driven. If your compound is designed to target a specific pathway, choose cell lines where that pathway is known to be dysregulated.
Dose-Response and IC50 Determination
A single-dose experiment is insufficient. A dose-response curve across a wide concentration range (e.g., from nanomolar to micromolar) is necessary to determine the half-maximal inhibitory concentration (IC50). This value is the gold standard for quantifying and comparing the potency of different compounds.
II. Core Experimental Protocols for Activity Confirmation
The following protocols provide a tiered approach to confirming anti-proliferative activity, moving from initial high-throughput screening to more detailed mechanistic validation.
Caption: A logical workflow from initial screening to mechanistic studies.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a robust and widely used method for initial screening.
A. Materials and Reagents
-
Selected cancer and non-tumorigenic cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Test thieno[2,3-b]pyridine compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin, Cisplatin)
B. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thieno[2,3-b]pyridine compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the seeding medium and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), or positive control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). It is crucial for identifying if a compound induces cell cycle arrest, a common mechanism for anti-proliferative agents. Several thieno[2,3-b]pyridine derivatives have been shown to induce G2/M arrest.[3][6]
A. Materials and Reagents
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells) in 6-well plates and allow them to attach overnight. Treat the cells with the thieno[2,3-b]pyridine at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
III. Data Presentation and Interpretation
Table 1: Example Anti-Proliferative Activity (IC50) of Thieno[2,3-b]pyridine Derivatives
| Compound | HCT-116 (Colon Cancer) IC50 [µM] | MDA-MB-231 (Breast Cancer) IC50 [µM] | PNT1A (Normal Prostate) IC50 [µM] | Selectivity Index (PNT1A / HCT-116) |
| Derivative A | 0.15 | 0.21 | > 20 | > 133 |
| Derivative B | 1.2 | 2.5 | > 20 | > 16 |
| Derivative C | 8.9 | 15.4 | > 20 | > 2.2 |
| Doxorubicin | 0.05 | 0.08 | 0.5 | 10 |
-
Interpretation: Derivative A shows high potency (low IC50) and excellent selectivity for cancer cells over normal cells, making it a promising lead candidate. Derivative C is significantly less potent and selective.
IV. Elucidating the Mechanism of Action
Data from the core protocols can provide strong clues about the compound's mechanism.
Caption: G2/M arrest induced by certain thieno[2,3-b]pyridine derivatives.
V. Comparative Analysis and Concluding Remarks
When evaluating your results, it is instructive to compare the performance of your novel derivatives against both established compounds within the same class and standard-of-care chemotherapeutics. For instance, while many thieno[2,3-b]pyridines show nanomolar IC50 values, how does their selectivity index compare to a drug like Doxorubicin? [1]Does a derivative with a novel substitution pattern show improved activity against a cell line known to be resistant to other agents?
The thieno[2,3-b]pyridine scaffold represents a rich field for the discovery of new anti-cancer agents. [1][3]By employing the systematic and rigorous approach outlined in this guide—from careful cell line selection and robust IC50 determination to detailed cell cycle analysis—researchers can confidently confirm the anti-proliferative activity of their compounds and generate the high-quality data needed to advance the most promising candidates toward further pre-clinical development.
References
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - Endocrine Oncology. (2025). Endocrine Oncology. Available at: [Link]
-
The structures of the thieno[2,3-b]pyridine derivatives 1–6 - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). Molecules. Available at: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (2025). MDPI. Available at: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022). ACS Publications. Available at: [Link]
-
Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2026). ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. eo.bioscientifica.com [eo.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
